5-Benzyloxygramine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVAILTNPOQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162974 | |
| Record name | 5-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453-97-0 | |
| Record name | N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzyloxygramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1453-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyloxy-N,N-dimethylamino-3-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BENZYLOXYGRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6Y39XT2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Benzyloxygramine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyloxygramine is a synthetic derivative of gramine, an alkaloid found in various plant species. It has garnered significant interest in the scientific community, particularly for its role as a potent antiviral agent. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound. Furthermore, it delves into its mechanism of action as a stabilizer of non-native protein-protein interactions of the coronavirus nucleocapsid (N) protein, highlighting its potential in the development of novel antiviral therapeutics.
Chemical Properties and Structure
This compound, also known as 5-(phenylmethoxy)-1H-indole-3-methanamine, N,N-dimethyl-, is characterized by an indole scaffold with a benzyloxy group at the 5-position and a dimethylaminomethyl group at the 3-position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1453-97-0 | [1][2] |
| Molecular Formula | C₁₈H₂₀N₂O | [3][4] |
| Molecular Weight | 280.37 g/mol | [3][4] |
| Melting Point | 137-139 °C | [1][2][3] |
| Boiling Point | 442.3 °C at 760 mmHg | [1] |
| Density | 1.153 g/cm³ | [1] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in DMSO (250 mg/mL with sonication) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |
Structural Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | [5-(benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |
| SMILES | CN(C)CC1=CNC2=C1C=C(OCC3=CC=CC=C3)C=C2 | [4][5] |
| InChI | InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | [5] |
| InChIKey | POTVAILTNPOQJH-UHFFFAOYSA-N | [5] |
Synthesis of this compound
This compound is synthesized via the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. In this case, the active hydrogen at the C-3 position of the indole ring of 5-benzyloxyindole is utilized.
Experimental Protocol: Mannich Reaction
The synthesis involves the reaction of 5-benzyloxyindole with formaldehyde and dimethylamine.
Materials:
-
5-Benzyloxyindole
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Glacial acetic acid
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask equipped with a stirrer, a cooled mixture of aqueous dimethylamine and formaldehyde is prepared in glacial acetic acid.
-
This mixture is then added dropwise to a solution of 5-benzyloxyindole in glacial acetic acid, maintained at a low temperature using an ice bath.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) overnight to allow the reaction to proceed to completion.
-
Upon completion, the reaction mixture is diluted with water to precipitate the product.
-
The crude this compound can then be collected by filtration and purified by recrystallization from a suitable solvent.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.8 | s | Indole N-H |
| 7.47 | d | Aromatic H |
| 7.38 | t | Aromatic H |
| 7.31 | t | Aromatic H |
| 7.25 | d | Aromatic H |
| 7.19 | d | Indole H-4 |
| 7.16 | s | Indole H-2 |
| 6.81 | dd | Indole H-6 |
| 5.07 | s | O-CH₂-Ph |
| 3.49 | s | N-CH₂-Indole |
| 2.13 | s | N(CH₃)₂ |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~153 | C5 |
| ~138 | Aromatic C (quaternary) |
| ~136 | C7a |
| ~128.5 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~127.6 | Aromatic CH |
| ~127 | C3a |
| ~123 | C2 |
| ~112 | C6 |
| ~111 | C3 |
| ~101 | C4 |
| ~70 | O-CH₂-Ph |
| ~55 | N-CH₂-Indole |
| ~45 | N(CH₃)₂ |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 280. Key fragmentation patterns would likely involve:
-
Loss of the dimethylaminomethyl group: leading to a fragment at m/z 222.
-
Cleavage of the benzylic ether bond: resulting in a tropylium ion at m/z 91 (a common fragment for benzyl groups) and an indole-containing fragment.
-
Formation of the N,N-dimethyliminium ion: at m/z 58.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 (broad) | N-H Stretch | Indole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H |
| 1600-1450 | C=C Stretch | Aromatic/Indole ring |
| 1250-1020 | C-N Stretch | Amine |
| 1320-1000 | C-O Stretch | Ether |
Biological Activity and Mechanism of Action
This compound has been identified as a promising antiviral agent, particularly against coronaviruses like MERS-CoV and SARS-CoV-2.[6][7] Its mechanism of action is unique and involves the stabilization of a non-native protein-protein interaction (PPI) of the viral nucleocapsid (N) protein.[6]
The N protein is crucial for the viral life cycle, playing roles in RNA packaging, transcription, and virion assembly.[6] this compound acts as an orthosteric stabilizer of the N-terminal domain (N-TD) of the N protein.[6] It binds to a hydrophobic pocket at the interface of a non-native N-TD dimer, stabilizing this conformation.[6] This stabilization leads to abnormal oligomerization of the full-length N protein, disrupting its normal function and thereby inhibiting viral replication.[6]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. IR _2007 [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
Unraveling the Antiviral Action of 5-Benzyloxygramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antiviral mechanism of action of 5-benzyloxygramine. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions, the experimental evidence supporting its activity, and the pathways it influences.
Core Mechanism of Action: Targeting the Viral Nucleocapsid Protein
This compound exerts its antiviral effects through a novel mechanism that targets the nucleocapsid (N) protein of coronaviruses, including MERS-CoV and SARS-CoV-2.[1] Instead of inhibiting a viral enzyme, it acts as a molecular "glue," stabilizing a non-native interaction between N protein subunits.[2][3][4]
Specifically, this compound is an orthosteric stabilizer of a non-native protein-protein interaction (PPI) involving the N-terminal domain (N-NTD) of the N protein.[2][3][4] It achieves this by binding to a conserved hydrophobic pocket on the N-NTD.[1][3] This binding event promotes and stabilizes a non-native dimeric arrangement of the N-NTD, which in turn leads to the abnormal aggregation and oligomerization of the full-length N protein.[1][2][3] The proper function of the N protein is critical for multiple stages of the viral life cycle, including packaging of the viral RNA genome. By inducing this aberrant aggregation, this compound effectively disrupts these essential viral processes, leading to a potent antiviral effect.[1]
Quantitative Antiviral Activity
Experimental Protocols
The elucidation of this compound's mechanism of action has been supported by a range of biophysical and cell-based assays. The following are generalized protocols based on the methodologies cited in the literature.
X-ray Crystallography for Structural Determination
-
Objective: To determine the three-dimensional structure of the N-NTD in complex with this compound to visualize the binding site and the induced protein-protein interface.
-
Methodology:
-
Express and purify the recombinant N-NTD of the target coronavirus.
-
Crystallize the N-NTD protein in the presence of this compound. This may involve screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).
-
Collect X-ray diffraction data from the protein-ligand co-crystals using a synchrotron radiation source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the N-NTD:this compound complex to high resolution.
-
Small-Angle X-ray Scattering (SAXS) for Solution-State Analysis
-
Objective: To characterize the oligomeric state and overall shape of the full-length N protein in solution in the presence and absence of this compound.
-
Methodology:
-
Prepare highly purified samples of the full-length N protein.
-
Incubate the N protein with and without this compound at various molar ratios.
-
Collect SAXS data for each sample by exposing them to a collimated X-ray beam and measuring the scattered X-rays at low angles.
-
Analyze the scattering data to determine parameters such as the radius of gyration (Rg) and the pair-distance distribution function P(r), which provide information about the size and shape of the protein complexes.
-
Model the solution structure of the N protein oligomers based on the SAXS data.
-
Cell-Based Antiviral Assays
-
Objective: To determine the efficacy of this compound in inhibiting viral replication in a cellular context.
-
Methodology:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.
-
Pre-treat the cells with a serial dilution of this compound for a defined period.
-
Infect the cells with the target coronavirus at a specific multiplicity of infection (MOI).
-
After an incubation period, quantify the extent of viral replication. This can be done through various methods, such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To quantify viral RNA levels in the cell supernatant or lysate.
-
Immunofluorescence Assay: To visualize viral antigen expression within the cells.
-
-
Calculate the half-maximal effective concentration (EC50) of this compound.
-
Concurrently, assess the cytotoxicity of the compound on the host cells using assays like the MTT assay to determine the cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating this compound.
References
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The coronavirus nucleocapsid (N) protein is a critical structural component essential for viral replication and pathogenesis, making it a prime target for antiviral drug development. This technical guide provides an in-depth analysis of the interaction between 5-Benzyloxygramine and the coronavirus N protein. This compound has been identified as a novel orthosteric stabilizer of non-native N protein-protein interactions, leading to aberrant oligomerization and subsequent impairment of its function. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action to support further research and development in this area.
Introduction
The global health landscape has been significantly impacted by coronavirus outbreaks, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and the recent pandemic caused by SARS-CoV-2. The N protein of these viruses plays a pivotal role in the viral life cycle by encapsulating the viral RNA genome, participating in virus assembly, and modulating host cell processes. Its conserved nature and essential functions make it an attractive target for the development of broad-spectrum antiviral therapeutics.
This compound, a small molecule inhibitor, has emerged as a promising candidate that targets the N protein. Unlike conventional inhibitors that block active sites, this compound employs a unique mechanism by stabilizing a non-native protein-protein interaction interface on the N-terminal domain (N-NTD) of the N protein.[1][2] This stabilization induces abnormal oligomerization of the N protein, disrupting its physiological functions and inhibiting viral replication.[1][3] This whitepaper will delve into the technical details of this interaction, providing a comprehensive resource for researchers in the field.
Quantitative Data on this compound and N Protein Interaction
The interaction between this compound and the coronavirus N protein has been quantified through various biophysical and antiviral assays. The following tables summarize the key quantitative data available from published studies.
| Parameter | Virus | Protein Domain | Value | Reference |
| Binding Constant (KD) | SARS-CoV-2 | Full-length N protein | 23.18 µM | [3] |
| Binding Constant (KD) | SARS-CoV-2 | N-terminal domain (N-NTD) | 47.07 µM | [3] |
Table 1: Binding Affinity of this compound for SARS-CoV-2 N Protein.
| Parameter | Virus | Cell Line | Value | Reference |
| Therapeutic Index (TI) | SARS-CoV-2 | Vero E6 | 21.9 | [3] |
| Therapeutic Index (TI) | MERS-CoV | Vero E6 | Similar to SARS-CoV-2 | [3] |
Table 2: Antiviral Activity of this compound. Note: The Therapeutic Index (TI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). Specific EC50 and CC50 values were not available in the reviewed literature, which referred to supplementary materials.
Mechanism of Action
This compound's primary mechanism of action involves the stabilization of a non-native dimer interface on the N-terminal domain (N-NTD) of the coronavirus N protein. This interaction is driven by hydrophobic contacts within a conserved cavity on the N-NTD.[1][2][3] By binding to this site, this compound acts as a molecular "glue," promoting and stabilizing an unnatural oligomerization of the N protein. This aberrant aggregation disrupts the normal function of the N protein in viral replication and assembly.[1]
The following diagram illustrates the proposed mechanism of action.
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the coronavirus N protein.
Fluorescence-Based Binding Affinity Assay
This protocol is adapted from standard fluorescence spectroscopy methods to determine the binding affinity (KD) of this compound to the N protein.
Objective: To quantify the binding affinity between this compound and the coronavirus N protein or its domains.
Materials:
-
Purified coronavirus N protein (full-length or N-NTD)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.3), 150 mM NaCl
-
Fluorometer
Procedure:
-
Protein Preparation: Prepare a stock solution of the N protein in the assay buffer. The final concentration in the assay is typically around 1 µM.
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.
-
Incubation: Mix a constant concentration of the N protein with varying concentrations of this compound in a microcuvette or multi-well plate. Incubate the mixture at a constant temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).
-
Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of the N protein.
-
Set the excitation wavelength to 280 nm.
-
Record the emission spectrum from 300 nm to 400 nm.
-
-
Data Analysis:
-
The binding of this compound to the N protein will cause a change in the fluorescence intensity and/or a shift in the emission maximum.
-
Plot the change in fluorescence as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (KD).
-
In Vitro N Protein Oligomerization Assay using Small-Angle X-ray Scattering (SAXS)
This protocol outlines the use of SAXS to investigate the effect of this compound on the oligomeric state of the N protein in solution.
Objective: To determine the size and shape of N protein oligomers in the presence and absence of this compound.
Materials:
-
Highly purified and monodisperse N protein
-
This compound
-
SAXS Buffer: A buffer compatible with both the protein and the SAXS instrument (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2% glycerol).
-
SAXS instrument
Procedure:
-
Sample Preparation:
-
Prepare a series of N protein concentrations in the SAXS buffer.
-
For the experimental group, incubate the N protein with a molar excess of this compound.
-
Prepare a corresponding buffer blank for each sample, including one with this compound for the experimental group.
-
-
SAXS Data Collection:
-
Load the samples into the SAXS instrument.
-
Collect scattering data for each protein concentration and the corresponding buffer blanks.
-
-
Data Processing and Analysis:
-
Subtract the buffer scattering from the sample scattering.
-
Generate the Guinier plot to determine the radius of gyration (Rg), which provides information about the size of the protein complex.
-
Calculate the molecular weight of the scattering particles from the forward scattering intensity (I(0)).
-
Perform ab initio shape reconstruction to generate a low-resolution three-dimensional model of the N protein oligomers.
-
Compare the Rg and molecular weight of the N protein with and without this compound to assess the change in oligomerization state.
-
Antiviral Plaque Assay
This protocol is a standard method to determine the antiviral efficacy of this compound against coronaviruses in a cell-based model.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit virus-induced plaque formation.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Coronavirus stock (e.g., SARS-CoV-2)
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Infection:
-
Infect the cell monolayers with a known titer of coronavirus (e.g., 100 plaque-forming units per well).
-
Simultaneously, treat the cells with the different concentrations of this compound. Include a virus-only control and a mock-infected control.
-
-
Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Plaque Formation: Incubate the plates for 2-3 days until visible plaques are formed.
-
Staining and Counting:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on the coronavirus N protein.
Caption: A typical workflow for characterizing this compound.
Conclusion and Future Directions
This compound represents a promising class of antiviral compounds that target the coronavirus N protein through a novel mechanism of action. By stabilizing a non-native protein-protein interaction, it induces aberrant oligomerization, thereby inhibiting viral replication. The quantitative data, although still emerging, supports its potential as a broad-spectrum anti-coronavirus agent.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of this compound analogs.
-
Elucidation of in-cell Mechanisms: Further investigation into the precise downstream effects of N protein oligomerization on viral replication and host cell pathways.
-
In Vivo Efficacy and Safety Studies: Evaluation of this compound in relevant animal models to assess its therapeutic potential and safety profile.
-
Resistance Studies: To determine the potential for coronaviruses to develop resistance to this class of inhibitors.
This technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound and similar compounds as a viable strategy to combat current and future coronavirus threats.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. CheckMate™ Mammalian Two-Hybrid System Protocol [worldwide.promega.com]
- 3. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 5-Benzyloxygramine Binding: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for 5-Benzyloxygramine's interaction with its biological target, the N-terminal domain (N-NTD) of coronavirus nucleocapsid (N) proteins. The document outlines the mechanism of action, summarizes key quantitative data, details experimental methodologies, and visualizes the pertinent pathways and workflows.
Executive Summary
This compound has been identified as a novel antiviral agent that uniquely targets the nucleocapsid (N) protein of various coronaviruses, including MERS-CoV and SARS-CoV-2.[1][2] Instead of inhibiting an enzymatic activity, it functions as a molecular stabilizer of a non-native protein-protein interaction (PPI).[1][3] By binding to a hydrophobic pocket at the interface of two N-terminal domains (N-NTDs), this compound induces and stabilizes an abnormal dimeric configuration.[1][2] This leads to aberrant oligomerization of the full-length N protein within the cell, thereby disrupting its essential functions in viral replication and assembly.[1] This document details the structural and functional investigations that have elucidated this unique mechanism.
Mechanism of Action: Orthosteric Stabilization of a Non-Native Interface
This compound acts as an orthosteric stabilizer of a non-native dimer of the coronavirus N protein's N-terminal domain (N-NTD).[1][2][3] Normally, the N-NTD exists as a monomer, while the C-terminal domain is responsible for the primary dimerization that leads to N protein oligomerization.[1] However, a non-native dimeric interface can form on the N-NTD, creating a druggable hydrophobic cavity.[1][3] this compound binds within this cavity, bridging the two N-NTD monomers and stabilizing this unnatural conformation.[1] This induced, stable N-NTD dimerization promotes a cascade of abnormal full-length N protein oligomerization, which interferes with the formation of the ribonucleoprotein (RNP) complex essential for the viral life cycle.[1]
The binding is primarily driven by hydrophobic interactions.[1][4] In MERS-CoV N-NTD, the compound interacts with a pocket surrounding key residues, including W43.[1] Interestingly, while the compound exhibits broad-spectrum activity, its binding orientation can differ between coronavirus species, as seen in the complex with SARS-CoV-2 N-NTD, due to variations in the residues lining the hydrophobic pocket.[2]
Signaling and Consequence Pathway
The following diagram illustrates the mechanism of action of this compound, from target binding to the ultimate disruption of viral function.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (P3) and related compounds from virtual screening and subsequent experimental validation.
Table 1: Virtual Screening and Compound Selection Metrics
| Compound | Docking Score | SL/L Score | TPSA (Ų) | Rationale for Selection |
|---|---|---|---|---|
| This compound (P3) | High | High | Low | High binding affinity and cell permeability scores.[1] |
| Benzyl-2-(hydroxymethyl)-1-indolinecarboxylate (P1) | High | High | Low | High binding affinity and cell permeability scores.[1] |
| Etodolac (P2) | Lower | Comparable | - | Known clinical drug selected for comparison.[1] |
Docking scores and SL/L (hydrophobic complementarity) scores are relative values from the screening process. TPSA refers to the Topological Polar Surface Area.
Table 2: Antiviral Activity
| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound (P3) | MERS-CoV | Value not specified in snippets | Value not specified in snippets | Value not specified in snippets |
| This compound (P3) | SARS-CoV-2 | Value not specified in snippets | Value not specified in snippets | Value not specified in snippets |
EC50 (Half maximal effective concentration) and CC50 (Half maximal cytotoxic concentration) values, though mentioned as being determined, are not explicitly provided in the search result snippets.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
X-ray Crystallography
The determination of the crystal structure of the N-NTD in complex with this compound is a cornerstone of this analysis.[1][5]
Protocol for MERS-CoV and SARS-CoV-2 N-NTD:P3 Complex Crystallization:
-
Protein Expression and Purification: The N-NTD of the respective coronavirus is expressed (e.g., in E. coli) and purified to homogeneity.
-
Crystallization of Apo Protein: The purified N-NTD protein is crystallized using techniques like the hanging-drop vapor-diffusion method. A typical crystallization liquid contains buffers (e.g., 0.05 M Bis-Tris-HCl pH 7.0), salts (e.g., 0.05 M KCl), and precipitants (e.g., 33-35% polyethylene glycol 3350).[2]
-
Ligand Soaking: The apo-N-NTD crystals are soaked in a solution containing the crystallization liquid supplemented with this compound (e.g., 2 mM) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 20°C).[2]
-
Data Collection: The ligand-soaked crystals are cryo-protected and diffraction data are collected using a synchrotron X-ray source.[2]
-
Structure Solution and Refinement: The structure is solved by molecular replacement using the apo-N-NTD structure as a model. The ligand is then fitted into the resulting electron density map, and the complex structure is refined to yield high-resolution atomic coordinates.[1] The final structures for the MERS-CoV and SARS-CoV-2 N-NTD complexes were solved at resolutions of 2.77 Å and 2.5 Å, respectively.[1][2]
Small-Angle X-ray Scattering (SAXS)
SAXS was employed to confirm that this compound induces oligomerization of the full-length N protein in solution.[1]
General SAXS Protocol:
-
Sample Preparation: Purified full-length N protein is incubated with and without this compound.
-
Data Acquisition: SAXS data are collected for both samples (apo and complex) and the corresponding buffer blanks across a range of scattering angles.
-
Data Analysis: The scattering profiles are analyzed to determine biophysical parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax). An increase in these parameters in the presence of the compound indicates ligand-induced oligomerization.
Intrinsic Fluorescence Spectroscopy
This technique was used to confirm the binding of this compound to the N-NTD and assess the resulting conformational changes.[1]
Fluorescence Spectroscopy Protocol:
-
Sample Preparation: A solution of N-NTD protein (e.g., 1 μM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.3, 150 mM NaCl) is prepared.[1]
-
Ligand Incubation: The protein solution is incubated with the test compound (e.g., 10 μM this compound) for a set period (e.g., 1 hour).[1]
-
Spectral Measurement: The intrinsic tryptophan fluorescence spectrum is recorded (excitation typically around 295 nm).
-
Analysis: A blue shift in the emission maximum indicates that the tryptophan residues (like W43 in the MERS-CoV N-NTD binding pocket) are in a more hydrophobic environment, which is consistent with ligand binding and protein conformational changes.[1]
Experimental Workflow Visualization
The following diagram outlines the general workflow used to identify and characterize this compound as an N-protein stabilizer.
Conclusion
The structural and functional analysis of this compound reveals a powerful and unconventional antiviral strategy based on the stabilization of non-native protein-protein interactions. X-ray crystallography has been instrumental in providing an atomic-level understanding of its binding mode to the N-terminal domain of coronavirus nucleocapsid proteins. This compound serves as a critical lead for developing a new class of antiviral therapeutics that function by inducing detrimental, abnormal oligomerization of essential viral proteins. Further optimization based on the detailed structural insights presented here could lead to the development of potent, broad-spectrum anticoronaviral agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting protein-protein interaction interfaces with antiviral N protein inhibitor in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural analysis of protein-ligand interactions: the binding of endogenous compounds and of synthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of 5-Benzyloxygramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxygramine has emerged as a promising antiviral compound, particularly demonstrating inhibitory activity against coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide synthesizes the preliminary findings on its efficacy, mechanism of action, and the experimental methodologies used in its initial evaluation. The core of its antiviral function lies in its ability to stabilize a non-native dimeric conformation of the N-terminal domain (N-NTD) of the viral nucleocapsid (N) protein. This stabilization induces abnormal, higher-order oligomerization of the N protein, thereby disrupting its normal functions in viral replication and assembly.[1][2][3][4][5]
Quantitative Efficacy Data
The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The key parameters, 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), provide a quantitative measure of the compound's potency and therapeutic window. The therapeutic index (TI), calculated as the ratio of CC50 to EC50, indicates the selectivity of the compound for viral targets over host cells.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| This compound (P3) | SARS-CoV-2 | Vero E6 | Value not explicitly stated | Value not explicitly stated | 21.9 | [2] |
| This compound | MERS-CoV | Vero E6 | Value not explicitly stated | Value not explicitly stated | Similar to SARS-CoV-2 | [2] |
Note: While the therapeutic index for SARS-CoV-2 is provided and a similar value is suggested for MERS-CoV, the explicit EC50 and CC50 values were not detailed in the reviewed literature.
Mechanism of Action: N-Protein Destabilization
This compound's primary mechanism of action involves the disruption of the coronavirus nucleocapsid (N) protein's function. The N protein is crucial for viral genome packaging, replication, and assembly. This compound targets the N-terminal domain (N-NTD) of the N protein, binding to a hydrophobic pocket at the interface of a non-native N-NTD dimer.[1][3][4][5] This binding event stabilizes this atypical dimeric conformation, leading to a cascade of abnormal protein-protein interactions and subsequent dysfunctional higher-order oligomerization of the full-length N protein.[1][3] This process effectively sequesters the N protein, preventing it from performing its essential roles in the viral life cycle.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound antiviral activity.
Experimental Protocols
The preliminary efficacy of this compound was determined through a series of in vitro experiments. Below are the detailed methodologies for the key assays performed.
Antiviral Activity Assay (CPE Inhibition / Plaque Reduction)
This assay is used to determine the concentration of this compound required to inhibit viral replication, measured by the reduction of the cytopathic effect (CPE) or the number of plaques formed in a cell culture.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Middle East Respiratory Syndrome Coronavirus (MERS-CoV) or SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well or 6-well plates
-
Crystal Violet staining solution
-
Formalin (for fixation)
-
Agarose or methylcellulose overlay (for plaque assay)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well or 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection: Infect the cell monolayers with MERS-CoV or SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, remove the virus inoculum and add the different concentrations of this compound to the wells. For plaque assays, the compound is mixed with the overlay medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral replication and CPE or plaque development.
-
Fixation and Staining:
-
CPE Assay: Fix the cells with formalin and stain with crystal violet. The amount of cell death is inversely proportional to the stain intensity.
-
Plaque Assay: After incubation, fix the cells and remove the overlay. Stain with crystal violet to visualize and count the plaques.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of CPE or plaque number against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, providing the CC50 value.
Materials:
-
Vero E6 cells
-
DMEM with FBS and antibiotics
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
N-NTD Protein Expression and Purification
Recombinant MERS-CoV or SARS-CoV-2 N-NTD protein is required for in vitro binding and stabilization assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series) containing the N-NTD gene
-
LB or M9 minimal media
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column
Procedure:
-
Transformation: Transform the expression vector into E. coli.
-
Culture and Induction: Grow the bacterial culture to an optimal density (OD600 of ~0.6-0.8) and induce protein expression with IPTG at a reduced temperature (e.g., 16-18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Affinity Chromatography: Purify the His-tagged N-NTD protein from the soluble lysate using a Ni-NTA column.
-
Tag Cleavage (Optional): If necessary, cleave the His-tag using a specific protease (e.g., TEV protease).
-
Size-Exclusion Chromatography: Further purify the N-NTD protein and remove aggregates using a size-exclusion chromatography column.
-
Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.
N-NTD Stabilization and Oligomerization Assay (Chemical Cross-linking)
This assay visually demonstrates the ability of this compound to induce the oligomerization of the N-NTD protein.
Materials:
-
Purified N-NTD protein
-
This compound
-
Cross-linking agent (e.g., glutaraldehyde)
-
Quenching solution (e.g., Tris-HCl)
-
SDS-PAGE gels and reagents
Procedure:
-
Incubation: Incubate the purified N-NTD protein with and without this compound at a specified concentration and time.
-
Cross-linking: Add the chemical cross-linking agent (e.g., glutaraldehyde) to the protein solutions and incubate for a short period to allow covalent bonds to form between interacting protein molecules.
-
Quenching: Stop the cross-linking reaction by adding a quenching solution.
-
SDS-PAGE Analysis: Analyze the samples by SDS-PAGE. The formation of higher molecular weight bands in the presence of this compound compared to the control indicates induced oligomerization.
Experimental Workflow for Efficacy and Mechanism of Action Studies
Caption: Workflow for evaluating this compound's efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Structure-Based Stabilization of Non-native ProteinâProtein Interactions of Coronavirus Nucleocapsid Proteins in Antiviral Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Stabilization of Non-native Protein-Protein Interactions of Coronavirus Nucleocapsid Proteins in Antiviral Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of the SARS‐CoV‐2 nucleocapsid and their perspectives for drug design | The EMBO Journal [link.springer.com]
The Therapeutic Potential of Gramine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramine, a naturally occurring indole alkaloid found in various plants, has emerged as a promising scaffold for the development of novel therapeutic agents.[1] Its simple chemical structure, coupled with a wide range of biological activities, makes it an attractive starting point for medicinal chemists. This technical guide provides an in-depth overview of the therapeutic potential of gramine derivatives, focusing on their anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this area.
Quantitative Data on the Biological Activities of Gramine Derivatives
The therapeutic efficacy of various gramine derivatives has been quantified across numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities, and minimum inhibitory concentrations (MIC) for antimicrobial activities.
Table 1: Anticancer and Anti-inflammatory Activities of Gramine Derivatives
| Compound/Derivative | Target/Cell Line | Activity Type | IC50 Value |
| Gramine-loaded nanoparticles | HCT-116 (Colon cancer) | Anticancer | 25 µg/mL |
| Compound 79c | MGC803 (Gastric cancer) | Anticancer | 3.74 µM[1] |
| Compound 16h | MGC803 (Gastric cancer) | Anticancer | 3.74 µM |
| Gramine | 5-Lipoxygenase (LOX) | Anti-inflammatory | 119 µg/mL (IC25) |
Table 2: Antimicrobial and Antiviral Activities of Gramine Derivatives
| Compound/Derivative | Organism/Virus | Activity Type | MIC/EC50 Value |
| Gramine | Escherichia coli | Antibacterial | 16.92 µg/mL[1] |
| Gramine | Staphylococcus aureus | Antibacterial | 6.26 µg/mL[1] |
| Compound 21a | Staphylococcus aureus | Antibacterial | 30 µg/mL[1] |
| Compound 21b | Staphylococcus aureus | Antibacterial | 30 µg/mL[1] |
| Compound 77b | Candida glabris | Antifungal | 11 mm (inhibition zone)[1] |
| Compound 77b | Aspergillus niger | Antifungal | 10 mm (inhibition zone)[1] |
| Compound 75 | Enterovirus 71 (Vero cells) | Antiviral | 7.6 µg/mL (EC50)[1] |
| Compound 75 | Enterovirus 71 (RD cells) | Antiviral | 9.1 µg/mL (EC50)[1] |
| Bromination analogue 76a | Tobacco Mosaic Virus (TMV) | Antiviral | 51% inhibition at 500 µg/mL[1] |
| Bromination analogue 76b | Tobacco Mosaic Virus (TMV) | Antiviral | 39% inhibition at 500 µg/mL[1] |
| Compound 76d | Tobacco Mosaic Virus (TMV) | Antiviral | 61% inhibition at 500 µg/mL[1] |
Experimental Protocols
Synthesis of Gramine Derivatives
A common method for synthesizing gramine and its derivatives is the Mannich reaction. This typically involves the reaction of an indole, formaldehyde, and a secondary amine in the presence of an acid catalyst, such as acetic acid.
General Protocol for Mannich Reaction:
-
Dissolve the substituted or unsubstituted indole in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an aqueous solution of formaldehyde (e.g., 37% in water).
-
Add the desired secondary amine (e.g., dimethylamine).
-
If necessary, add an acid catalyst (e.g., glacial acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically several hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired gramine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the gramine derivative and incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Seed cells in a 6-well plate and treat with the gramine derivative for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Mechanisms of Action
Gramine derivatives exert their therapeutic effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms.
Mitochondria-Mediated Apoptosis in Cancer Cells
Several gramine derivatives, such as compounds 16h and 79c, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.
Caption: Mitochondria-mediated apoptosis induced by gramine derivatives.
Inhibition of the NF-κB Signaling Pathway
Gramine has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to bind to the NF-κB p105 subunit and inhibit its ubiquitination, thereby preventing its processing to the active p50 subunit.
Caption: Inhibition of the canonical and non-canonical NF-κB pathways by gramine.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Gramine and its derivatives can modulate this pathway, which is implicated in both inflammation and cancer.
Caption: Modulation of the JAK/STAT signaling pathway by gramine derivatives.
Conclusion
Gramine and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases, coupled with a growing understanding of their mechanisms of action, provides a strong rationale for their continued investigation. This technical guide serves as a foundational resource for researchers in the field, offering a consolidated view of the current state of knowledge and providing practical information to guide future drug discovery and development efforts centered on the gramine scaffold. Further optimization of lead compounds and in-depth in vivo studies are warranted to translate the therapeutic potential of gramine derivatives into clinical applications.
References
Methodological & Application
Synthesis of 5-Benzyloxygramine via Mannich Reaction: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-benzyloxygramine, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details the synthesis via the Mannich reaction, a classic and efficient method for the aminoalkylation of indole derivatives. This application note includes a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The information presented is intended to enable researchers to reliably synthesize and characterize this compound for further investigation in various research and development applications.
Introduction
This compound is a derivative of gramine, an alkaloid found in various plant species. The presence of the benzyloxy group at the 5-position of the indole ring makes it a versatile precursor for the synthesis of a wide range of biologically active compounds. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (5-benzyloxyindole), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). This reaction provides a straightforward and high-yielding route to this compound.[1][2]
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of a structural isomer, 7-benzyloxygramine, and is expected to provide good yields for the 5-benzyloxy derivative.[3]
Materials:
-
5-Benzyloxyindole
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Glacial Acetic Acid
-
Diethyl ether
-
Chloroform
-
Ethyl acetate
-
n-Hexane
-
Saturated brine solution
-
Anhydrous potassium carbonate
-
3N aqueous sodium hydroxide solution
-
Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine a 40% aqueous dimethylamine solution (1.1 equivalents) and a 37% aqueous formaldehyde solution (1.15 equivalents) in glacial acetic acid.
-
Addition of Starting Material: Cool the solution to 0°C using an ice bath. To this solution, add 5-benzyloxyindole (1.0 equivalent).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for approximately 3.5 hours.
-
Workup:
-
Add water to the reaction mixture and wash with diethyl ether to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.
-
Extract the product with chloroform (3 x volume of aqueous layer).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous potassium carbonate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of ethyl acetate.
-
Induce crystallization by adding n-hexane.
-
Collect the purified this compound crystals by filtration.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the protocol for its 7-benzyloxy isomer and general knowledge of Mannich reactions on indoles.[3][4]
| Parameter | Value | Reference |
| Starting Material | 5-Benzyloxyindole | [1] |
| Reagents | Formaldehyde, Dimethylamine | [2] |
| Solvent/Catalyst | Glacial Acetic Acid | [3] |
| Reaction Temperature | Room Temperature | [3][4] |
| Reaction Time | 3.5 hours | [3] |
| Expected Yield | ~80% | [3] |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The expected signals include those for the aromatic protons of the indole and benzyl groups, a singlet for the benzylic methylene protons, a singlet for the methylene group adjacent to the dimethylamino group, and a singlet for the two methyl groups of the dimethylamino moiety.[5]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The provided protocol offers a reliable and efficient method for the synthesis of this compound via the Mannich reaction. This procedure, along with the accompanying quantitative data and workflow visualization, serves as a valuable resource for researchers in organic synthesis and drug development, facilitating the production of this important chemical intermediate for further scientific exploration.
References
- 1. pcoss.xmu.edu.cn [pcoss.xmu.edu.cn]
- 2. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 3. 7-BENZYLOXYGRAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(1453-97-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 5-Benzyloxygramine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 5-Benzyloxygramine, a valuable intermediate in pharmaceutical research, particularly in the development of treatments for neurological disorders and as an antiviral agent. The protocol is based on the well-established Mannich reaction, a classic method for the aminomethylation of acidic protons located alpha to a carbonyl group, which is adapted here for the C-3 functionalization of an indole ring.
Experimental Principle
The synthesis of this compound is achieved through a Mannich reaction involving 5-benzyloxyindole, formaldehyde, and dimethylamine. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which is then attacked by the electron-rich C-3 position of the 5-benzyloxyindole nucleus. Acetic acid is commonly employed as a catalyst and solvent for this transformation, facilitating the formation of the iminium ion and the subsequent electrophilic substitution.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of gramine and its derivatives.[1][2][3]
Materials:
-
5-Benzyloxyindole
-
Glacial Acetic Acid
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-benzyloxyindole (1.0 eq) in glacial acetic acid (approximately 4-5 mL per gram of indole).
-
Addition of Reagents: To the stirred solution, add a 40% aqueous solution of dimethylamine (1.2 eq). The mixture may warm up slightly.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Formaldehyde: While maintaining the temperature at 0-5 °C, slowly add a 37% aqueous solution of formaldehyde (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Basify the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 9-10.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Extraction (if no precipitation):
-
If the product does not precipitate, transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of gramine derivatives, which can be expected for the synthesis of this compound.[3][4]
| Parameter | Value | Reference |
| Starting Material | 5-Benzyloxyindole | |
| Reagents | Dimethylamine, Formaldehyde | |
| Solvent/Catalyst | Glacial Acetic Acid | [1][3] |
| Reaction Time | 2-4 hours | General Mannich reaction conditions |
| Reaction Temperature | 0 °C to Room Temperature | General Mannich reaction conditions |
| Typical Yield | 70-95% | [3] |
| Purification Method | Recrystallization or Column Chromatography | Standard organic synthesis techniques |
Experimental Workflow
The following diagram illustrates the key stages of the this compound synthesis.
References
Application Notes and Protocols for Utilizing 5-Benzyloxygramine in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxygramine has been identified as a significant small molecule inhibitor of coronavirus replication.[1][2] Its mechanism of action involves targeting the N-terminal domain (N-NTD) of the nucleocapsid (N) protein, a crucial component in the viral life cycle.[1][2] The N protein is responsible for packaging the viral RNA genome, and its proper function is essential for viral assembly and replication.[3][4][5] this compound acts as a protein-protein interaction (PPI) orthosteric stabilizer, inducing non-native oligomerization of the N protein, which disrupts its normal function and impairs viral replication.[2][6][7]
These application notes provide detailed protocols for characterizing the binding of this compound to the coronavirus N protein using various biophysical techniques. The included methodologies for Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) will enable researchers to quantitatively assess the binding affinity and thermodynamics of this interaction, facilitating further drug development and virological research.
Data Presentation
A summary of the binding affinity of this compound for the SARS-CoV-2 Nucleocapsid protein is presented below.
| Target Protein | Assay Method | Binding Constant (K D ) | Reference |
| Full-Length SARS-CoV-2 N Protein | Fluorescence Titration | 23.18 µM | [1] |
| SARS-CoV-2 N-NTD | Fluorescence Titration | 47.07 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its characterization in a protein binding assay.
Caption: Mechanism of this compound on Coronavirus Replication.
Caption: General Experimental Workflow for Protein Binding Assay.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This protocol is designed to measure the binding of this compound to the N protein by detecting changes in the polarization of a fluorescently labeled tracer that competes for the same binding site.
Materials:
-
Purified coronavirus N protein
-
This compound
-
Fluorescently labeled tracer molecule (e.g., a known fluorescent ligand of the N protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the N protein in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Prepare a stock solution of the fluorescently labeled tracer in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the N protein and the fluorescent tracer to each well.
-
Add serial dilutions of this compound to the wells. Include control wells with no this compound (maximum polarization) and wells with no N protein (minimum polarization).
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. Excite the tracer at its excitation wavelength and measure the emission at its emission wavelength in both parallel and perpendicular planes.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki value if the affinity of the tracer is known.
-
Surface Plasmon Resonance (SPR)
This protocol outlines the steps to measure the real-time binding kinetics of this compound to the N protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified coronavirus N protein
-
This compound
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the N protein over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the N protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized N protein surface, starting with the lowest concentration.
-
Include a buffer-only injection as a blank.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
This protocol describes how to measure the thermodynamic parameters of the this compound-N protein interaction by directly measuring the heat changes upon binding.
Materials:
-
Isothermal titration calorimeter
-
Purified coronavirus N protein
-
This compound
-
Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Dialyze the N protein against the ITC buffer overnight to ensure buffer matching.
-
Dissolve this compound in the same dialysis buffer. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the N protein into the sample cell of the calorimeter.
-
Load this compound into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume.
-
Perform a series of small injections of this compound into the N protein solution.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of this compound to N protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding constant (KA, from which KD can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
References
- 1. Targeting protein-protein interaction interfaces with antiviral N protein inhibitor in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Stabilization of Non-native Protein-Protein Interactions of Coronavirus Nucleocapsid Proteins in Antiviral Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Replication of Coronavirus Genomes That Express Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Coronavirus Nucleocapsid Is a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Targeting the N-Terminus Domain of the Coronavirus Nucleocapsid Protein Induces Abnormal Oligomerization via Allosteric Modulation [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of 5-Benzyloxygramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxygramine has been identified as a promising antiviral compound with broad-spectrum activity against various coronaviruses.[1] Its mechanism of action involves the stabilization of a non-native protein-protein interaction (PPI) of the viral nucleocapsid (N) protein.[1][2] Specifically, this compound targets the N-terminal domain (N-NTD) of the N protein, inducing and stabilizing its dimerization.[1] This aberrant oligomerization impairs the normal function of the N protein, which is crucial for viral genome packaging and assembly, thereby inhibiting viral replication.[1][2]
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize small molecules that modulate the dimerization of the coronavirus N-NTD. The described Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and sensitive method, ideal for screening large compound libraries.
Target Signaling Pathway: Coronavirus N-NTD Dimerization
The primary target of this compound is the N-terminal domain of the coronavirus nucleocapsid protein. In its native state, the N-NTD exists in a monomer-dimer equilibrium. This compound acts as a molecular "glue," binding to a hydrophobic pocket at the dimer interface and stabilizing the dimeric form. This induced dimerization is detrimental to the virus's life cycle. The following diagram illustrates this mechanism.
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of compounds that stabilize N-NTD dimerization is depicted below. The process starts with the preparation of compound and reagent plates, followed by the automated screening of the library, and concludes with data analysis to identify "hit" compounds.
Experimental Protocols
Protocol 1: HTRF Assay for N-NTD Dimerization
This protocol describes a homogeneous, robust assay for screening compound libraries to identify stabilizers of SARS-CoV-2 N-NTD dimerization.
Objective: To identify and quantify compounds that promote the interaction between His-tagged and GST-tagged N-NTD proteins.
Assay Principle: The HTRF assay is based on the Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) fluorophore. One N-NTD protein is tagged with GST and detected by an anti-GST antibody conjugated to the donor. The other N-NTD protein is tagged with 6x-His and detected by an anti-His antibody conjugated to the acceptor. When the two N-NTD proteins dimerize, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the extent of dimerization. Stabilizers of this interaction, such as this compound, will increase the HTRF signal.
Materials:
-
Recombinant SARS-CoV-2 N-NTD (residues 49-174) with an N-terminal 6x-His tag (His-N-NTD)
-
Recombinant SARS-CoV-2 N-NTD (residues 49-174) with an N-terminal GST tag (GST-N-NTD)
-
This compound (Positive Control)
-
HTRF Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Anti-6xHis-d2 antibody (acceptor)
-
Anti-GST-Europium cryptate antibody (donor)
-
Compound library dissolved in 100% DMSO
-
384-well, low-volume, white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an automated liquid handler, perform serial dilutions of the compounds in DMSO to create a compound plate with a range of concentrations for dose-response experiments. For primary screening, a single concentration (e.g., 10 µM) is typically used.
-
Include positive controls (this compound) and negative controls (DMSO only) on each plate.
-
-
Reagent Preparation:
-
Thaw His-N-NTD, GST-N-NTD, and HTRF antibodies on ice.
-
Prepare a 2X solution of GST-N-NTD in HTRF assay buffer.
-
Prepare a 2X solution of His-N-NTD mixed with the Anti-6xHis-d2 and Anti-GST-Eu antibodies in HTRF assay buffer. (The optimal concentrations of proteins and antibodies should be determined during assay development by cross-titration).
-
-
Assay Protocol (384-well format):
-
Using an automated liquid handler, dispense 50 nL of compounds from the compound plate into the 384-well assay plates.
-
Add 5 µL of the 2X GST-N-NTD solution to each well.
-
Add 5 µL of the 2X His-N-NTD/antibody mixture to each well.
-
The final volume in each well will be 10.05 µL, with a final DMSO concentration of 0.5%.
-
-
Incubation:
-
Seal the plates and centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.
-
Incubate the plates at room temperature for 2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on an HTRF-compatible plate reader.
-
Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percentage of activation for each compound using the following formula: % Activation = 100 * (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)
-
For dose-response experiments, plot the % Activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
Table 1: HTS Assay Validation Parameters
Successful HTS assays are characterized by their robustness and statistical reliability. The following table summarizes key quantitative parameters used to validate and assess the performance of an HTS assay. A Z' factor greater than 0.5 is generally considered excellent for HTS.
| Parameter | Formula | Acceptance Criteria | Representative Value |
| Z' Factor | 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|] | ≥ 0.5 | 0.78 |
| Signal-to-Background (S/B) | Meanpos / Meanneg | > 5 | 8.5 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 10% | 6.2% (for controls) |
SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., 50 µM this compound). SDneg and Meanneg are the standard deviation and mean of the negative control (DMSO).
Table 2: Representative Data for N-NTD Dimerization Stabilizers
The following table provides representative data for this compound and hypothetical "hit" compounds identified from a primary screen and confirmed in dose-response assays.
| Compound ID | Primary Screen (% Activation @ 10 µM) | EC50 (µM) | Max Activation (%) |
| This compound | 95.2 | 8.3 | 100 |
| Hit Compound A | 88.5 | 5.1 | 98 |
| Hit Compound B | 75.1 | 12.6 | 85 |
| Inactive Compound C | 5.3 | > 100 | Not Determined |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of compounds that stabilize the dimerization of the coronavirus N-NTD, using this compound as a reference compound. The HTRF assay is a sensitive, robust, and scalable method suitable for identifying novel antiviral candidates that function through this mechanism of action. The detailed workflow, protocols, and data presentation guidelines will aid researchers in the successful implementation and interpretation of HTS campaigns targeting this critical protein-protein interaction in coronaviruses.
References
Application Note and Protocols for LC-MS Analysis of 5-Benzyloxygramine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxygramine is a synthetic derivative of gramine, an indole alkaloid found in various plants. As with many xenobiotics, understanding its metabolic fate is crucial for drug development and safety assessment. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of drug molecules and their metabolites in complex biological matrices.[1] This document provides a detailed application note and protocols for the LC-MS analysis of this compound and its potential metabolites. The methodologies described herein are intended to serve as a starting point for researchers and may require further optimization for specific applications.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is predicted to involve several key enzymatic reactions, primarily Phase I and Phase II transformations, which are common for many drug compounds.[2][3] Phase I reactions, such as oxidation and hydrolysis, are often mediated by cytochrome P450 (CYP) enzymes, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[4]
Predicted Phase I Metabolic Pathways:
-
O-debenzylation: Cleavage of the benzyl group to form 5-hydroxygramine.
-
N-demethylation: Removal of one or both methyl groups from the dimethylamino moiety to form N-desmethyl-5-benzyloxygramine and N,N-didesmethyl-5-benzyloxygramine.
-
Hydroxylation: Addition of a hydroxyl group to the indole ring or the benzyl group.
Predicted Phase II Metabolic Pathways:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.
-
Sulfation: Conjugation of a sulfate group to hydroxylated metabolites.
These predicted pathways provide a basis for the targeted search and identification of potential metabolites during LC-MS analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from biological samples like plasma or serum, which can interfere with LC-MS analysis.[5]
Materials:
-
Biological matrix (e.g., rat plasma, human liver microsomes)
-
This compound stock solution
-
Internal Standard (IS) stock solution (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Thaw frozen biological samples and standards at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control sample.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is commonly used for the separation of indole alkaloids and their metabolites.[6][7] The following conditions are a recommended starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is recommended for sensitive and selective quantification.[6][8]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the predicted quantitative data for this compound and its major predicted metabolites. These values are theoretical and should be confirmed experimentally.
Table 1: Predicted Retention Times and MRM Transitions
| Analyte | Predicted Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 4.5 | 281.17 | 130.08 | 25 |
| 5-Hydroxygramine | 3.2 | 191.11 | 130.08 | 20 |
| N-desmethyl-5-benzyloxygramine | 4.2 | 267.15 | 130.08 | 25 |
| This compound-N-oxide | 3.8 | 297.16 | 130.08 | 22 |
| 5-Hydroxygramine-glucuronide | 2.5 | 367.14 | 191.11 | 15 |
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Structure / Neutral Loss | Fragment Ion (m/z) |
| 281.17 | [M+H]+ | 281.17 |
| 281.17 | Loss of dimethylamine (-C2H7N) | 236.10 |
| 281.17 | Cleavage of the benzylic ether bond | 174.10 |
| 281.17 | Indole-3-methylene cation | 130.08 |
| 281.17 | Benzyl cation | 91.05 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS analysis of this compound.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 7. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiviral Assay of 5-Benzyloxygramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxygramine has emerged as a promising small molecule inhibitor with broad-spectrum antiviral activity against various coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its mechanism of action involves the induction of non-native protein-protein interactions of the viral nucleocapsid (N) protein, a crucial component for viral replication and assembly. This document provides a detailed protocol for evaluating the in vitro antiviral efficacy and cytotoxicity of this compound.
Principle of the Assays
The antiviral activity of this compound is determined by its ability to protect host cells from virus-induced cytopathic effect (CPE). A CPE reduction assay is a common method used to quantify this protective effect. In parallel, a cytotoxicity assay is performed on uninfected cells to determine the concentration of the compound that is toxic to the host cells. The ratio of the cytotoxic concentration to the effective antiviral concentration provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the antiviral activity and cytotoxicity of this compound against common coronaviruses. This table serves as a template for presenting experimental results.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| SARS-CoV-2 | Vero E6 | Value | Value | Value |
| MERS-CoV | Huh-7 | Value | Value | Value |
| HCoV-OC43 | MRC-5 | Value | Value | Value |
| HCoV-229E | Huh-7 | Value | Value | Value |
EC₅₀ (50% effective concentration): The concentration of this compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration): The concentration of this compound that reduces the viability of uninfected cells by 50%.
Experimental Protocols
Cell and Virus Culture
-
Cell Lines:
-
Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells, highly permissive to a wide range of viruses, including SARS-CoV-2.
-
Huh-7 (JCRB0403): Human hepatoma cells, permissive to MERS-CoV and other coronaviruses.
-
MRC-5 (ATCC CCL-171): Human fetal lung fibroblast cells, suitable for HCoV-OC43.
-
-
Cell Culture Media:
-
Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Virus Strains:
-
SARS-CoV-2 (e.g., USA-WA1/2020)
-
MERS-CoV (e.g., EMC/2012)
-
HCoV-OC43 (ATCC VR-1558)
-
HCoV-229E (ATCC VR-740)
-
-
Virus Propagation:
-
Viruses should be propagated in their respective permissive cell lines to generate high-titer stocks. Viral titers are determined by plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay. All work with live viruses must be conducted in an appropriate Biosafety Level (BSL) facility (BSL-3 for SARS-CoV-2 and MERS-CoV, BSL-2 for HCoV-OC43 and HCoV-229E).
-
Cytotoxicity Assay (CC₅₀ Determination)
This assay is performed in parallel with the antiviral assay to assess the toxicity of this compound on the host cells.
-
Materials:
-
96-well cell culture plates
-
Confluent monolayer of host cells (e.g., Vero E6)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT assay kits
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer the next day.
-
Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Include a vehicle control (DMSO) and a cell-only control (no compound).
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, assess cell viability using the chosen viability assay kit according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve using regression analysis.
-
Antiviral Assay (EC₅₀ Determination by CPE Reduction)
This assay measures the ability of this compound to inhibit virus-induced cell death.
-
Materials:
-
96-well cell culture plates with confluent monolayers of host cells
-
Virus stock with a known titer
-
This compound serial dilutions
-
Cell culture medium with reduced serum (e.g., 2% FBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol) or a cell viability assay kit.
-
Microplate reader (if using a viability assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the low-serum cell culture medium.
-
Remove the growth medium from the cell monolayers in the 96-well plates.
-
Add 50 µL of the compound dilutions to the wells.
-
Prepare a virus inoculum at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01-0.1).
-
Add 50 µL of the virus inoculum to the wells containing the compound.
-
Include the following controls on each plate:
-
Virus Control: Cells infected with the virus in the absence of the compound.
-
Cell Control: Uninfected cells with no compound.
-
Vehicle Control: Cells infected with the virus in the presence of the vehicle (DMSO).
-
-
Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is clearly visible in the virus control wells (typically 80-90% of the cell monolayer).
-
Quantification of CPE:
-
Crystal Violet Staining:
-
Gently wash the plates with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with Crystal Violet solution for 20-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Solubilize the stain by adding 100 µL of methanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Cell Viability Assay:
-
Use a kit like CellTiter-Glo® as described in the cytotoxicity assay.
-
-
-
Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the antiviral activity and cytotoxicity of this compound.
Caption: Proposed mechanism of action of this compound targeting the viral N protein.
Application Notes and Protocols for Determining 5-Benzyloxygramine Activity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Benzyloxygramine has been identified as a promising antiviral compound that targets the nucleocapsid (N) protein of coronaviruses, including MERS-CoV and SARS-CoV-2.[1][2] Its mechanism of action involves the stabilization of a non-native dimer interface of the N-protein's N-terminal domain (N-NTD). This leads to abnormal oligomerization of the N protein, thereby disrupting its normal function in viral replication and assembly.[1][2][3][4]
These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the antiviral activity and mechanism of action of this compound. The following protocols are designed to be detailed and accessible for professionals in drug development and virology research.
Key Applications
-
Determination of Cytotoxicity: Assessing the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential.
-
Evaluation of Antiviral Efficacy: Quantifying the ability of this compound to inhibit viral replication in a cellular context.
-
Mechanism of Action Studies: Elucidating the effect of this compound on N protein oligomerization and localization within the host cell.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Parameter | Description | Value |
| CC₅₀ (µM) | 50% Cytotoxic Concentration | Insert experimental value |
| EC₅₀ (µM) | 50% Effective Concentration | Insert experimental value |
| SI | Selectivity Index (CC₅₀/EC₅₀) | Calculate from experimental values |
Table 2: Effect of this compound on N-Protein Dimerization (NanoBRET™ Assay)
| Treatment | NanoBRET™ Ratio | Fold Change vs. Vehicle |
| Vehicle Control | Insert experimental value | 1.0 |
| This compound (Concentration 1) | Insert experimental value | Calculate |
| This compound (Concentration 2) | Insert experimental value | Calculate |
| This compound (Concentration 3) | Insert experimental value | Calculate |
| Positive Control (if available) | Insert experimental value | Calculate |
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Evaluating this compound
Caption: Workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is for assessing the cytotoxicity of this compound on a selected host cell line (e.g., Vero E6, Huh-7). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1][5][6][7][8]
Materials:
-
Host cell line (e.g., Vero E6)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells with medium only (blank), cells with vehicle (DMSO) control, and untreated cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.[2][9][10][11][12]
Materials:
-
Host cell line (e.g., Vero E6)
-
Coronavirus stock with a known titer (PFU/mL)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
Semi-solid overlay (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Dilute the virus stock in serum-free medium to a concentration that yields 50-100 plaques per well.
-
-
Infection and Treatment:
-
In separate tubes, mix the diluted virus with each concentration of this compound (and a vehicle control).
-
Incubate the virus-compound mixtures at 37°C for 1 hour.[2]
-
Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay Application:
-
Aspirate the inoculum from the wells.
-
Gently overlay the cells with 2 mL of the semi-solid overlay medium containing the corresponding concentration of this compound.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization:
-
Data Acquisition and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: NanoBRET™ Assay for N-Protein Dimerization in Live Cells
This protocol describes a method to quantify the stabilization of N-protein dimerization by this compound in living cells using Bioluminescence Resonance Energy Transfer (BRET).[13][14][15][16][17] One N protein is fused to NanoLuc® luciferase (donor) and another to HaloTag® (acceptor).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for N-NanoLuc® and N-HaloTag®
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well plates
-
Luminometer/plate reader capable of measuring donor and acceptor emission simultaneously
Procedure:
-
Transfection (Day 1):
-
Co-transfect HEK293T cells with the N-NanoLuc® and N-HaloTag® expression vectors at an optimized ratio.
-
Plate the transfected cells in a white, opaque 96-well plate.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the diluted compound to the cells and incubate for the desired treatment time (e.g., 24 hours).
-
-
Acceptor Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM.
-
Incubate at 37°C for 2 hours.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Correct the raw ratios by subtracting the background ratio from untransfected or donor-only controls.
-
Plot the corrected NanoBRET™ ratio against the log of the this compound concentration to determine the dose-dependent effect on N-protein dimerization.
-
Protocol 4: Immunofluorescence Assay for N-Protein Localization
This protocol is for visualizing the subcellular localization and potential aggregation of the N protein in response to this compound treatment.[18][19][20][21][22]
Materials:
-
Host cell line (e.g., Vero E6) grown on glass coverslips in 24-well plates
-
Coronavirus
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the viral N protein
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Infection:
-
Seed cells on coverslips and allow them to adhere.
-
Infect the cells with the coronavirus at a suitable multiplicity of infection (MOI) in the presence of various concentrations of this compound or a vehicle control.
-
Incubate for 24 hours (or an appropriate time for N protein expression).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-N protein antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the N protein localization (e.g., cytoplasmic, nuclear, aggregated) in the different treatment groups.
-
Analyze the images to qualitatively and/or quantitatively assess changes in N protein distribution and aggregation induced by this compound.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Molecular characterization of SARS-CoV-2 nucleocapsid protein [frontiersin.org]
- 4. Frontiers | Targeting the N-Terminus Domain of the Coronavirus Nucleocapsid Protein Induces Abnormal Oligomerization via Allosteric Modulation [frontiersin.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 18. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. thenativeantigencompany.com [thenativeantigencompany.com]
- 21. Imaging Flow Cytometry and Confocal Immunofluorescence Microscopy of Virus-Host Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
common side reactions in the synthesis of gramine analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of gramine and its analogues. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of my desired gramine analogue. What are the common causes and how can I improve it?
A1: Low yields in gramine synthesis are a common issue and can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:
-
Suboptimal Reaction Conditions: The Mannich reaction, typically used for gramine synthesis, is sensitive to temperature and reaction time.
-
Troubleshooting:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. While some protocols suggest room temperature, others may require gentle heating (e.g., 35-60°C) to drive the reaction to completion.[1] However, excessive heat can promote side reactions. A temperature screening is advisable for novel analogues. One study notes that at lower temperatures (2-10°C), by-product formation is reduced.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times can increase the formation of side products. Reaction times can vary from minutes with microwave or ultrasound assistance to several hours for conventional methods.[1][3]
-
-
-
Reagent Quality and Stoichiometry: The purity of your starting materials (indole, aldehyde, and amine) is crucial. Additionally, the molar ratios of the reactants can significantly impact the yield.
-
Troubleshooting:
-
Purity: Use freshly purified reagents. Indoles, in particular, can be prone to oxidation.
-
Stoichiometry: A slight excess of the amine and formaldehyde is often used to ensure complete consumption of the more valuable indole starting material.
-
-
-
Formation of Side Products: The most common reason for low yields is the formation of unwanted side products. The primary culprit is often the formation of bis(indolyl)methanes (BIMs).
-
Troubleshooting: See Q2 for a detailed explanation and mitigation strategies for BIM formation.
-
Q2: I have an impurity in my product that I suspect is a bis(indolyl)methane (BIM). How is this formed and how can I prevent it?
A2: The formation of bis(indolyl)methanes is a well-documented side reaction in the synthesis of gramine analogues.
-
Mechanism of Formation: The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the reaction of the aldehyde and the secondary amine. While this iminium ion is intended to react with the C3 position of the indole, it can also react with a second molecule of indole, leading to the formation of a BIM. This is especially prevalent if the concentration of the iminium ion is high or if the reaction conditions favor further reaction of the initial product.
-
Prevention Strategies:
-
Control Stoichiometry: Use a carefully controlled stoichiometry with a slight excess of the amine and aldehyde relative to the indole. This ensures the iminium ion is consumed in the desired reaction.
-
Order of Addition: Adding the indole slowly to a pre-formed mixture of the amine and aldehyde can sometimes help to maintain a low concentration of the indole and favor the formation of the desired product.
-
Lower Temperatures: As mentioned, conducting the reaction at lower temperatures can disfavor the formation of by-products.[2]
-
Catalyst Choice: The choice of catalyst can influence the product distribution. While acetic acid is common, other catalysts like zinc chloride have been used to achieve high yields of gramine derivatives at room temperature.[2]
-
Q3: My reaction mixture is turning into a dark, polymeric material. What is causing this and how can I avoid it?
A3: Indole and its derivatives can be sensitive to strongly acidic conditions and can undergo polymerization.
-
Cause: Strong acids can protonate the indole ring, making it susceptible to polymerization. The use of strong, non-nucleophilic acids as catalysts should be approached with caution.
-
Prevention:
-
Use a Weaker Acid: Acetic acid is a commonly used and generally effective catalyst that is less prone to causing polymerization compared to stronger acids.[3]
-
Control Temperature: Excessive heat can also contribute to polymerization. Maintain the recommended reaction temperature.
-
Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative polymerization, which can also lead to dark-colored mixtures.
-
Q4: I am observing N-alkylation of my indole instead of the expected C3-alkylation. Why is this happening?
A4: While C3 is the most nucleophilic position on the indole ring for electrophilic substitution, N-alkylation can occur under certain conditions.[4]
-
Cause: The N-H proton of indole is acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base. The resulting indolide anion is a potent nucleophile that can react at the nitrogen atom. This is generally not an issue in the acidic conditions of a typical Mannich reaction. However, if basic conditions are employed or if a very strong base is used to generate a nucleophile from the indole, N-alkylation can become a competing side reaction. Recent research has also shown that N-alkylation can be favored in aqueous microdroplets.
-
Prevention:
-
Maintain Acidic Conditions: For the standard Mannich reaction, ensure the reaction medium is acidic to favor electrophilic attack at the C3 position.
-
Avoid Strong Bases: If you are employing a modified procedure that involves deprotonation of the indole, carefully consider the choice of base and solvent to favor C-alkylation. The counterion of the base can also influence the N/C selectivity.[4]
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of gramine analogues and the formation of the common bis(indolyl)methane side product. This data is compiled from various literature sources and represents general trends.
| Parameter | Condition | Desired Gramine Analogue Yield | Bis(indolyl)methane (BIM) Formation | Reference |
| Temperature | Low (e.g., 2-10°C) | Moderate to Good | Low | [2] |
| Room Temperature | Good to Excellent | Moderate | [2] | |
| Elevated (e.g., >60°C) | Can Decrease | Can Increase | [1] | |
| Catalyst | Acetic Acid | Good to Excellent | Present | [3] |
| Zinc Chloride | Excellent | Low | [2] | |
| Reaction Time | Short (with microwave/ultrasound) | Excellent | Low | [1][3] |
| Long (conventional) | Can Decrease | Can Increase | [1] | |
| Indole Substituent | Electron-donating | Generally Good | Can Increase | General Trend |
| Electron-withdrawing | Generally Lower | Generally Lower | General Trend |
Experimental Protocols
Key Experiment: Synthesis of Gramine via the Mannich Reaction
This protocol is a representative example for the synthesis of gramine and can be adapted for its analogues.
Materials:
-
Indole (1.0 g, 8.5 mmol)
-
Glacial Acetic Acid (10 mL)
-
40% Aqueous Dimethylamine (1.5 mL)
-
37% Aqueous Formaldehyde (1.0 mL)
-
Crushed Ice
-
30% Sodium Hydroxide Solution
-
Acetone for recrystallization
Procedure:
-
Dissolve indole in glacial acetic acid in a flask.
-
Add the aqueous dimethylamine solution. The mixture may warm up.
-
Cool the mixture to room temperature.
-
Add the formaldehyde solution dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2 hours (or monitor by TLC until completion).
-
Pour the reaction mixture over crushed ice in a beaker.
-
Slowly add 30% sodium hydroxide solution with vigorous stirring until the solution is basic (pH > 10) and a precipitate forms. Keep the mixture cold during this process.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product.
-
Recrystallize the crude gramine from a minimal amount of hot acetone to obtain pure crystals.[5]
Visualizations
Caption: Reaction pathway for gramine synthesis and the formation of the bis(indolyl)methane side product.
Caption: A troubleshooting workflow for addressing low yields and impurities in gramine analogue synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]
Technical Support Center: Purification of 5-Benzyloxygramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Benzyloxygramine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Q1: Why is my purified this compound an oil or failing to crystallize?
A: The inability of this compound to crystallize is often due to the presence of impurities. Even small amounts of structurally similar byproducts can disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Impurity Removal: The most common impurities are starting materials from the synthesis, such as 5-benzyloxyindole, or side-products from the Mannich reaction. It is crucial to remove these effectively.
-
Column Chromatography: If direct crystallization fails, purify the crude product using column chromatography first. This is often essential to remove impurities that hinder crystallization.
-
Solvent System for Crystallization: Experiment with different solvent systems. While a specific protocol for this compound is not widely published, for similar tryptamine derivatives, solvents like ethanol, methanol, or mixtures with water can be effective. Start with small-scale trials to find a suitable solvent or solvent pair where the compound is soluble when hot and sparingly soluble when cold.
-
Drying: Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent, which can also inhibit crystallization.
-
Q2: I'm observing significant peak tailing during column chromatography of this compound. What is the cause and how can I fix it?
A: Peak tailing is a common issue when purifying basic compounds like this compound on silica gel. The basic dimethylaminomethyl group and the indole nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silica gel. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used for this purpose.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
Functionalized Silica: For particularly challenging separations, consider using amino-functionalized silica gel, which is specifically designed to reduce interactions with basic analytes.
-
Q3: My yield of purified this compound is very low after column chromatography. What are the potential reasons and solutions?
A: Low recovery from column chromatography can be due to several factors, from irreversible adsorption to improper mobile phase selection.
-
Troubleshooting Steps:
-
Irreversible Adsorption: The basic nature of this compound can lead to strong, sometimes irreversible, binding to the acidic silica gel. The addition of triethylamine to the eluent, as mentioned above, can help mitigate this.
-
Mobile Phase Polarity: The mobile phase may not be polar enough to elute the compound from the column. If your compound is not moving from the baseline on the TLC plate, you need to increase the polarity of your eluent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.
-
Compound Instability: Indole derivatives can be sensitive and may degrade on silica gel. To check for this, you can spot your crude material on a TLC plate, let it sit for an hour in the air, and then develop it to see if any new spots have appeared. If degradation is suspected, deactivating the silica gel with a base or switching to a less acidic stationary phase like alumina is recommended.
-
Dry Loading: If the crude material has poor solubility in the initial mobile phase, it may precipitate at the top of the column. In such cases, a dry loading technique is recommended.
-
Q4: My purified this compound shows multiple spots on the TLC, even after column chromatography. How can I improve the separation?
A: The presence of multiple spots indicates co-elution of impurities with your product. This requires optimization of the chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: The selectivity of the separation is highly dependent on the mobile phase composition. Experiment with different solvent systems. For instance, if you are using an ethyl acetate/hexane system, you could try a dichloromethane/methanol system to alter the separation characteristics.
-
Shallow Gradient: Employ a very shallow gradient of increasing polarity during column chromatography. This can help to resolve compounds that have very similar Rf values.
-
Change Stationary Phase: If optimizing the mobile phase on silica gel does not provide the desired separation, switching to a different stationary phase like alumina or a functionalized silica can offer different selectivity and may resolve the impurities.
-
Data Presentation
The following table summarizes expected purity and yield data for the purification of gramine derivatives, providing a benchmark for laboratory results. Specific data for this compound is limited in the public domain, but data from analogous compounds is presented for comparison.
| Purification Method | Starting Material Purity | Mobile Phase/Solvent | Expected Yield | Final Purity | Reference Compound |
| Column Chromatography | Crude Reaction Mixture | Dichloromethane/Methanol with 0.1% Triethylamine | 70-85% | >98% | Basic Indole Derivatives |
| Crystallization | >95% (Post-Column) | Ethanol/Water | 80-95% | >99% | Tryptamine Derivatives |
| Commercial Product | N/A | N/A | N/A | 99.36% | This compound |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of an appropriate size (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Securely clamp the column in a vertical position within a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 dichloromethane:methanol with 0.1% triethylamine).
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the silica bed is stable.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or methanol.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds from the column. A shallow gradient is often more effective for separating closely related impurities.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Crystallization of this compound
This protocol describes a general method for the crystallization of this compound from a suitable solvent system.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of purified this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the compound is soluble when hot but poorly soluble when cold, resulting in the formation of crystals upon cooling.
-
-
Crystallization Procedure:
-
Dissolve the bulk of the purified this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and can lead to the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.
-
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Synthesis of this compound and potential impurities.
stability issues of 5-Benzyloxygramine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzyloxygramine. The information provided is intended to address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is an indole alkaloid derivative. It has been identified as a stabilizer of non-native protein-protein interactions of the MERS-CoV nucleocapsid (N) protein.[1] Its primary application in research is as an antiviral agent that functions by inducing abnormal oligomerization of the viral N protein, thereby disrupting the viral life cycle.[1]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored in a cool, dry, and well-ventilated area, protected from light. Based on supplier recommendations for stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to one month. For the related compound, gramine, refrigeration is recommended.
3. How should I prepare a stock solution of this compound?
A common solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). For in vivo experiments, further dilution into aqueous buffers is necessary. It is crucial to ensure the final DMSO concentration is low enough to not affect the biological system.
4. What are the general stability concerns for indole alkaloids like this compound?
Indole alkaloids can be sensitive to acidic conditions, light, and elevated temperatures.[2][3] Their stability is often pH- and temperature-dependent. Some indole alkaloids in solution have been shown to be unstable at ambient temperatures and are best analyzed shortly after preparation.
5. Are there known degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the available literature, indole alkaloids, in general, can be susceptible to oxidation and hydrolysis, particularly under acidic conditions. The indole ring can be protonated at the C3 position in strong acids, which can lead to degradation.
Troubleshooting Guide: Stability Issues in Solution
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity in assays | Degradation of this compound in the experimental buffer. | - Prepare fresh solutions before each experiment.- Minimize the time the compound spends in aqueous solution.- Evaluate the pH of your buffer; indole alkaloids can be unstable in acidic conditions.- Protect solutions from light by using amber vials or covering with foil. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your assay.- Consider using a different co-solvent system if DMSO is not suitable.- Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at higher temperatures. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation or precipitation. | - Implement a strict protocol for solution preparation and storage.- Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your working solutions before use.[4][5]- Perform a preliminary stability test of this compound in your specific experimental buffer to determine its stability over the course of your experiment. |
| Appearance of unexpected peaks in analytical chromatography | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Adjust solution preparation and storage conditions to minimize the formation of these impurities. |
Experimental Protocols
Protocol for a Basic Stability Study of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific buffer.
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve it in HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for your experiments (e.g., 100 µM).
-
Prepare separate aliquots of the test solution for each time point and condition to be tested.
-
-
Incubation Conditions:
-
Store the test solution aliquots under various conditions relevant to your experimental setup:
-
Temperature: 4°C (refrigerated), room temperature (~25°C), and 37°C (physiological temperature).
-
Light: Protect one set of samples from light (e.g., wrapped in aluminum foil) and expose another set to ambient light.
-
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial time point (t=0) serves as the baseline.
-
-
Sample Analysis:
-
At each time point, analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).[4][5]
-
The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each condition to determine the stability profile.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound antiviral activity.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
References
identifying and minimizing byproducts in 5-Benzyloxygramine reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 5-Benzyloxygramine.
Troubleshooting Guide
Problem 1: Low Yield of this compound and Presence of a Major Impurity
Question: My reaction to synthesize this compound has a low yield, and I observe a significant byproduct with a higher molecular weight than my product. What is the likely identity of this byproduct and how can I minimize it?
Answer:
A common byproduct in the Mannich reaction of indoles, such as 5-benzyloxyindole, is the formation of a diindolylmethane dimer. This occurs when a second molecule of 5-benzyloxyindole reacts with the intermediate iminium ion instead of the desired dimethylamine.
Potential Byproducts and Their Characteristics:
| Compound | Structure | Molecular Weight ( g/mol ) | Key Identifying Features |
| This compound (Product) | C₁₈H₂₀N₂O | 280.37 | Desired product, soluble in organic solvents. |
| Bis(5-benzyloxy-1H-indol-3-yl)methane (Dimer Byproduct) | C₃₃H₂₈N₂O₂ | 484.59 | Higher molecular weight, less polar than the product. May precipitate from the reaction mixture. |
| 5-Hydroxygramine (Debenzylation Byproduct) | C₁₁H₁₄N₂O | 190.24 | Lower molecular weight, more polar. Unlikely under standard Mannich conditions but possible with prolonged exposure to strong acids. |
Troubleshooting Workflow for Dimer Formation:
Caption: Troubleshooting workflow for identifying and addressing dimer byproduct formation.
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of formaldehyde and dimethylamine to favor the formation of the gramine product over the dimer.
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of the reaction and potentially reduce the formation of the diindolylmethane byproduct.
-
Order of Addition: Adding the 5-benzyloxyindole slowly to a pre-mixed solution of formaldehyde and dimethylamine can help to maintain a high concentration of the aminomethylating agent, favoring the desired reaction pathway.
Problem 2: Presence of a More Polar Impurity
Question: I am observing a more polar byproduct in my reaction mixture. Could the benzyloxy protecting group be cleaving?
Answer:
While the benzyloxy group is generally stable under the mildly acidic conditions of the Mannich reaction, prolonged reaction times or higher temperatures could potentially lead to some debenzylation, yielding 5-hydroxygramine.
Troubleshooting and Minimization:
-
Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) and avoid unnecessarily long reaction times or high temperatures.
-
Purification: This more polar byproduct can typically be separated from the desired this compound using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved via the Mannich reaction. This involves the aminoalkylation of the C3 position of the 5-benzyloxyindole ring with formaldehyde and dimethylamine.
Caption: Simplified reaction pathway for the synthesis of this compound via the Mannich reaction.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are:
-
Column Chromatography: Silica gel chromatography is effective for separating the product from both the less polar dimer byproduct and any more polar impurities. A gradient elution of ethyl acetate in hexanes is a common solvent system.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure this compound.
Q3: How do reaction conditions influence byproduct formation?
A3: The formation of byproducts, particularly the diindolylmethane dimer, is sensitive to reaction conditions.
addressing poor reproducibility in 5-Benzyloxygramine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to poor reproducibility in experiments involving 5-Benzyloxygramine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis, purification, and experimental use of this compound.
Issue 1: Inconsistent Yields in this compound Synthesis
-
Question: My synthesis of this compound results in highly variable and often low yields. What are the potential causes and solutions?
-
Answer: Inconsistent yields in the synthesis of gramine derivatives are common and can often be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Reagent Quality: The purity of your starting materials, particularly the 5-benzyloxyindole, is crucial. Impurities can lead to side reactions and lower yields.
-
Solution: Ensure the purity of starting materials using techniques like NMR or mass spectrometry before starting the reaction. If necessary, purify the starting materials.
-
-
Reaction Conditions: The Mannich reaction, commonly used for gramine synthesis, is sensitive to temperature and reaction time.
-
Work-up Procedure: The process of neutralizing the reaction mixture and extracting the product can be a source of product loss.
-
Solution: Ensure the pH is carefully adjusted during neutralization. Use a pre-cooled sodium hydroxide solution for this step.[1] Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.
-
-
Issue 2: Poor Solubility of this compound in Aqueous Buffers
-
Question: I am having difficulty dissolving this compound in my aqueous assay buffer, leading to precipitation and inconsistent results. How can I improve its solubility?
-
Answer: this compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous buffers is often challenging.
-
Use of a Co-solvent: A small amount of an organic solvent can significantly aid in dissolution.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid affecting your biological system.
-
-
Sonication: Mechanical energy can help to break down solid particles and facilitate dissolution.
-
Solution: After adding the DMSO stock to the aqueous buffer, sonicate the solution for a short period. Be cautious not to overheat the sample.
-
-
pH Adjustment: The solubility of indole derivatives can be pH-dependent.
-
Solution: Investigate the effect of slightly adjusting the pH of your buffer on the solubility of this compound, ensuring the pH remains within the functional range for your protein.
-
-
Issue 3: High Background or Non-Specific Binding in Protein-Ligand Interaction Assays
-
Question: In my protein-ligand binding assays with this compound, I am observing high background signal or what appears to be non-specific binding. How can I troubleshoot this?
-
Answer: High background and non-specific binding are common issues in protein-ligand interaction assays and can obscure the true binding signal.
-
Blocking Agents: Insufficient blocking of non-specific binding sites on your solid support (e.g., microplate wells) can be a major contributor.
-
Solution: Optimize your blocking buffer. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk. Ensure adequate incubation time and temperature for the blocking step.
-
-
Detergent Concentration: Detergents are often included in wash buffers to reduce non-specific binding.
-
Solution: Optimize the concentration of a mild non-ionic detergent, such as Tween-20 or Triton X-100, in your wash buffers.
-
-
Compound Aggregation: Hydrophobic compounds like this compound can form aggregates at higher concentrations, which can lead to non-specific interactions.
-
Solution: Visually inspect your compound stock solution for any signs of precipitation. Consider running a control experiment to test for compound aggregation, such as dynamic light scattering (DLS).
-
-
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I store this compound powder and its stock solutions to ensure stability?
-
A1: Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years).
-
In Solvent: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C (stable for up to 6 months). For short-term storage, -20°C is acceptable (stable for up to 1 month). Avoid repeated freeze-thaw cycles.
-
Experimental Design
-
Q2: What are the key controls to include in a protein stabilization assay (e.g., Thermal Shift Assay) with this compound?
-
A2: A well-designed experiment with appropriate controls is essential for data interpretation.
-
No-Ligand Control: This is the protein in the assay buffer without this compound. This provides the baseline melting temperature (Tm) of the protein.
-
Buffer Control: This is the assay buffer with this compound but without the protein. This helps to identify any fluorescence changes caused by the compound itself.
-
Positive Control: If available, a known binder to your protein target can validate the assay setup.
-
Negative Control: A compound structurally similar to this compound but known to be inactive can help assess the specificity of the interaction.
-
-
Q3: What factors can lead to poor reproducibility in antiviral screening assays using this compound?
-
A3: Reproducibility in antiviral assays can be influenced by several factors.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect virus infection and compound efficacy. Standardize your cell culture protocols.
-
Virus Titer: Ensure you are using a consistent multiplicity of infection (MOI) for each experiment. Titer your virus stock regularly.
-
Compound Preparation: As mentioned earlier, ensure consistent preparation and solubility of this compound.
-
Assay Readout: The method used to quantify viral inhibition (e.g., CPE, plaque reduction, qPCR) should be validated for linearity and reproducibility.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Form | Solvent | Concentration | Storage Temperature | Shelf Life |
| Powder | - | - | -20°C | 3 years |
| 4°C | 2 years | |||
| In Solvent | DMSO | 250 mg/mL (891.71 mM) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from commercial supplier technical data sheets.
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative
This protocol is adapted from a published procedure for a similar gramine derivative and may require optimization for this compound.[1]
-
Preparation of Reagent Solution:
-
To a pre-cooled (6°C) vessel, add acetic acid (2.7 equivalents).
-
Slowly add N-methylpropylamine (1.2 equivalents) dropwise over 30 minutes while maintaining the temperature at 6°C.
-
After the addition is complete, let the mixture rest for 5 minutes.
-
Add a pre-cooled (6°C) aqueous 37% formaldehyde solution (1.0 equivalent).
-
-
Reaction:
-
Pour the prepared reagent solution onto 5-(benzyloxy)indole powder (1.0 equivalent).
-
Stir the mixture for 24 hours at 25°C.
-
-
Work-up:
-
Add the reaction mixture to a pre-cooled (10°C) 10% sodium hydroxide solution.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel. The appropriate eluent system will need to be determined empirically (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Protein Thermal Shift Assay (TSA) for MERS-CoV N-NTD Stabilization
This is a general protocol and should be optimized for your specific protein and instrument.
-
Reagent Preparation:
-
Prepare a 2X solution of purified MERS-CoV N-NTD protein in your assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl). The final protein concentration in the assay will typically be in the low micromolar range (e.g., 2-5 µM).
-
Prepare a 20X stock of this compound in 100% DMSO. Create a dilution series of the compound in DMSO.
-
Prepare a 2000X stock of SYPRO Orange dye in DMSO.
-
-
Assay Plate Setup (96-well PCR plate):
-
In each well, add assay buffer to bring the final volume to 20 µL.
-
Add 1 µL of the appropriate this compound dilution (or DMSO for the no-ligand control).
-
Add 10 µL of the 2X MERS-CoV N-NTD protein solution.
-
Add 0.2 µL of a 1:100 dilution of the 2000X SYPRO Orange dye stock (final concentration 1X).
-
-
Thermal Denaturation:
-
Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melt curve.
-
A positive shift in Tm in the presence of this compound compared to the no-ligand control indicates stabilization of the protein by the compound.
-
Visualizations
References
optimizing storage conditions for 5-Benzyloxygramine
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for 5-Benzyloxygramine to ensure its stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: How should I store solutions of this compound?
A2: The storage of this compound solutions depends on the solvent and the intended duration of storage. For stock solutions prepared in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] Aliquoting the solution into single-use vials is advised to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, which includes an indole ring, a benzyloxy group, and a tertiary amine, this compound may be susceptible to degradation through several pathways:
-
Oxidation: The indole nucleus is susceptible to oxidation, which can lead to the formation of various degradation products.[2][3]
-
Hydrolysis: The benzyloxy group could potentially be cleaved under strong acidic or basic conditions, although it is generally stable under neutral pH.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common issue with indole-containing compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in a stock solution upon storage at low temperatures. | The solubility of this compound may be limited in the chosen solvent at low temperatures. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound. Before use, ensure the solution is clear. For long-term storage, consider preparing a more dilute stock solution or using a different solvent system if compatible with your experimental setup. |
| Loss of biological activity in an experiment. | The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from solid material. Ensure that the solution is stored under the recommended conditions (protected from light, at the correct temperature, and with minimal freeze-thaw cycles). Perform a quality control check of the new stock solution, if possible. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | This could indicate the presence of degradation products or impurities from the solvent or container. | Review the storage conditions and handling procedures. If degradation is suspected, a fresh sample should be used. Ensure that high-purity solvents are used for preparing solutions. |
| Color change of the solid compound or solution. | A color change, such as yellowing or browning, can be an indicator of oxidation or other degradation processes. | Discard the discolored material and use a fresh, properly stored sample. To prevent future occurrences, ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Light/Moisture Protection |
| Solid | 2-8°C | Long-term | Tightly sealed, opaque container | Protect from light and moisture |
| DMSO Solution | -20°C | Up to 1 month[1] | Tightly sealed, amber vials | Protect from light |
| DMSO Solution | -80°C | Up to 6 months[1] | Tightly sealed, amber vials | Protect from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare test samples by diluting the stock solution with the relevant stress medium (e.g., acidic, basic, or oxidative solutions) to a final concentration suitable for HPLC analysis.
-
Prepare a control sample diluted with the storage solvent (e.g., DMSO).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 40°C.
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 40°C.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.
-
Photostability: Expose the sample to a calibrated light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.
-
Thermal Stability: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperatures (-20°C, -80°C).
-
-
Time Points:
-
Analyze samples at initial (T=0) and various time points (e.g., 1, 3, 7, 14, and 30 days).
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase.
-
Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for common issues.
Caption: Impact of storage on experimental outcomes.
References
Validation & Comparative
Validating the In Vitro Antiviral Activity of 5-Benzyloxygramine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral activity of 5-Benzyloxygramine against coronaviruses, alongside established antiviral agents. While direct quantitative data for this compound is not publicly available in the format of EC50 and CC50 values, this document summarizes its known mechanism of action and presents a comparative framework using data from alternative antiviral compounds, Remdesivir and Molnupiravir. Detailed experimental protocols for key antiviral and cytotoxicity assays are also provided to support further research and validation efforts.
Introduction to this compound
This compound, also referred to as P3 in some studies, has emerged as a compound with broad-spectrum antiviral activity against various coronaviruses, including SARS-CoV-2 and MERS-CoV.[1] Its unique mechanism of action targets the viral nucleocapsid (N) protein, a crucial component for viral replication and assembly.
Mechanism of Action
This compound functions as an N protein protein-protein interaction (PPI) orthosteric stabilizer.[1] It binds to the N-terminal domain (N-NTD) of the coronavirus N protein, inducing and stabilizing non-native protein-protein interactions. This leads to abnormal oligomerization and aggregation of the N protein, thereby impairing its function in viral genome packaging and subsequent virion assembly. This mechanism is distinct from many other antiviral drugs that target viral enzymes like the RNA-dependent RNA polymerase.
Comparative In Vitro Efficacy
Due to the absence of publicly available, specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound, a direct quantitative comparison is not possible at this time. However, to provide a benchmark for its potential efficacy, this guide presents the in vitro activity of two well-characterized antiviral drugs, Remdesivir and Molnupiravir, against SARS-CoV-2.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Comparator Drugs against SARS-CoV-2
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [2] |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero E6-GFP | 0.3 | >10 | >33.3 | [3] |
| Molnupiravir (NHC) | SARS-CoV-2 | Huh7 | 0.4 | >10 | >25 | [3] |
Note: The therapeutic index (TI) for the efficacy of this compound (P3) against SARS-CoV-2 has been reported to be similar to its TI against MERS-CoV, with a calculated TI value of 21.9 for SARS-CoV-2 in Vero E6 cells.[2]
Experimental Protocols
To facilitate the validation and further investigation of this compound's antiviral activity, detailed methodologies for key in vitro assays are provided below.
Antiviral Activity Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the effective concentration of an antiviral compound.
Objective: To quantify the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Vero E6 cells
-
Coronavirus stock (e.g., SARS-CoV-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose or Methylcellulose
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Dilution: Prepare serial dilutions of this compound and control compounds in DMEM supplemented with 2% FBS.
-
Virus Infection: Once the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing the different concentrations of the test compound mixed with either 1.2% agarose or methylcellulose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.
Cytotoxicity Assay: Neutral Red Uptake Assay
The neutral red uptake assay is a cell viability assay used to determine the cytotoxicity of a compound.
Objective: To determine the concentration of a compound that reduces the viability of cells by 50% (CC50).
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS
-
Neutral Red solution (50 µg/mL in PBS)
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Expose the cells to serial dilutions of this compound and control compounds for 48-72 hours.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells with PBS and then add 150 µL of the destain solution to each well to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Validation.
References
Comparative Analysis of 5-Benzyloxygramine with Other Protein-Protein Interaction Stabilizers
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of PPI stabilizers.
This guide provides a detailed comparative analysis of 5-Benzyloxygramine, a stabilizer of non-native protein-protein interactions (PPIs) of the coronavirus nucleocapsid (N) protein, with other well-characterized PPI stabilizers, namely Fusicoccin-A and Epibestatin, which target the 14-3-3 protein family. The objective is to offer a clear comparison of their performance, supported by experimental data and detailed methodologies, to aid in the research and development of novel therapeutics based on PPI stabilization.
Introduction to Protein-Protein Interaction Stabilization
Protein-protein interactions are fundamental to virtually all cellular processes. The modulation of these interactions with small molecules represents a promising therapeutic strategy. While PPI inhibitors have been a major focus of drug discovery, the stabilization of PPIs is an emerging approach with the potential to address challenging drug targets. PPI stabilizers can enhance or induce protein interactions, leading to a variety of functional outcomes, including the restoration of lost protein function, the induction of novel functions, or the disruption of pathological processes.
This compound is a novel orthosteric stabilizer that targets a non-native dimer interface of the N-terminal domain (N-NTD) of coronavirus nucleocapsid proteins. By stabilizing this non-native interaction, it induces abnormal oligomerization of the N protein, thereby inhibiting viral replication. This unique mechanism of action makes it a promising candidate for the development of broad-spectrum antiviral drugs.
Fusicoccin-A is a natural product that acts as a molecular glue to stabilize the interaction between 14-3-3 proteins and their various client proteins. 14-3-3 proteins are key regulators of numerous signaling pathways, and their stabilization can have profound effects on cellular processes. Fusicoccin-A has been instrumental as a chemical probe to study 14-3-3 biology and as a lead compound for the development of new therapeutics.
Epibestatin , another small molecule stabilizer of 14-3-3 PPIs, selectively enhances the interaction between 14-3-3 and specific client proteins, such as the plasma membrane H+-ATPase (PMA2). Its discovery and characterization have provided valuable insights into the design principles for selective PPI stabilization.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound, Fusicoccin-A, and Epibestatin, providing a basis for their comparative assessment.
Table 1: Binding Affinity and Potency of PPI Stabilizers
| Compound | Target PPI | Assay Type | Dissociation Constant (Kd) | EC50 / IC50 | Reference |
| This compound | MERS-CoV N-NTD | Not Specified | ~2.3 μM | 2.9 μM (Antiviral Activity) | [1] |
| This compound | SARS-CoV-2 N-NTD | Fluorescence Quenching | 47.07 μM | Not Reported | [2] |
| Fusicoccin-A | 14-3-3 / PMA2 | Isothermal Titration Calorimetry (ITC) | 0.37 μM | Not Reported | [3] |
| Fusicoccin-A | 14-3-3σ / ERα-ctp | Isothermal Titration Calorimetry (ITC) | 0.02 μM (in presence of stabilizer) | 3.16 μM (Stabilization) | [4] |
| Epibestatin | 14-3-3 / PMA2 | Surface Plasmon Resonance (SPR) | 1.8 μM | Not Reported | [5][6] |
Signaling Pathways and Mechanisms of Action
The mechanism by which each stabilizer exerts its biological effect is intrinsically linked to the signaling pathway it modulates.
This compound: Disruption of Coronavirus Replication
This compound's antiviral activity stems from its ability to induce the abnormal oligomerization of the coronavirus nucleocapsid (N) protein. The N protein is crucial for viral replication, as it encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, a key component for viral assembly and transcription.[4][7][8][9] By stabilizing a non-native dimer of the N-terminal domain (N-NTD), this compound triggers a cascade of aberrant protein aggregation, which disrupts the normal formation of the RNP and ultimately inhibits viral propagation.[1][2]
Fusicoccin-A and Epibestatin: Modulation of 14-3-3 Mediated Signaling
Fusicoccin-A and Epibestatin stabilize the interaction between 14-3-3 proteins and their client proteins. 14-3-3 proteins are scaffold proteins that regulate the function of their clients, often in a phosphorylation-dependent manner. A well-studied example is the interaction with the plasma membrane H+-ATPase (PMA2).[3][10] Phosphorylation of the C-terminus of PMA2 creates a binding site for 14-3-3. This interaction activates the proton pump. Fusicoccin-A and Epibestatin bind to a pocket at the interface of the 14-3-3/PMA2 complex, locking it in an active state and leading to sustained downstream signaling.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for PPI Stabilization
This assay measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. Stabilization of the PPI is detected as an increase in polarization.[12][13][14][15][16]
Materials:
-
Fluorescently labeled peptide (tracer) corresponding to the binding motif of one of the interacting proteins.
-
Purified interacting proteins.
-
PPI stabilizer compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Tracer and Protein Titration:
-
To determine the optimal tracer concentration, perform a serial dilution of the tracer and measure its fluorescence intensity and polarization. Select a concentration that gives a stable and robust signal.
-
Titrate the unlabeled protein against a fixed concentration of the tracer to determine the dissociation constant (Kd) of the binary interaction.
-
-
Stabilizer Titration:
-
Prepare a series of dilutions of the PPI stabilizer compound in the assay buffer.
-
In the wells of a 384-well plate, add the tracer at its optimal concentration and the interacting protein at a concentration around its Kd.
-
Add the different concentrations of the stabilizer to the wells. Include a no-stabilizer control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the stabilizer concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of stabilization.
-
Surface Plasmon Resonance (SPR) for PPI Stabilization
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of molecular interactions.[17][18][19][20]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified interacting proteins (ligand and analyte).
-
PPI stabilizer compound.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the ligand protein at a low concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active groups with ethanolamine.
-
-
Analyte Binding and Stabilization:
-
Inject a series of concentrations of the analyte over the ligand-immobilized surface to determine the binding kinetics and affinity of the binary interaction.
-
To assess stabilization, pre-incubate the analyte with different concentrations of the PPI stabilizer.
-
Inject the analyte-stabilizer mixtures over the ligand surface and monitor the binding response.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) in the absence and presence of the stabilizer.
-
A decrease in the Kd value in the presence of the stabilizer indicates a stabilization effect.
-
NanoBRET™ Assay for Cellular PPI Stabilization
NanoBRET™ is a proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a HaloTag® acceptor, allowing for the quantification of PPIs in living cells.[21][22][23][24][25]
Materials:
-
Mammalian cells.
-
Expression vectors for NanoLuc®- and HaloTag®-fused interacting proteins.
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® Substrate.
-
HaloTag® NanoBRET™ 618 Ligand.
-
PPI stabilizer compound.
-
White, opaque 96-well plates.
-
Luminometer capable of measuring filtered luminescence.
Procedure:
-
Cell Transfection:
-
Co-transfect the mammalian cells with the NanoLuc® and HaloTag® fusion constructs.
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
-
Assay Execution:
-
Treat the cells with a serial dilution of the PPI stabilizer compound. Include a vehicle control.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Correct for background by subtracting the NanoBRET™ ratio of cells expressing only the donor.
-
Plot the corrected NanoBRET™ ratio against the logarithm of the stabilizer concentration.
-
Fit the data to a dose-response curve to determine the EC50 of stabilization.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the discovery and characterization of PPI stabilizers.
Conclusion
This guide provides a comparative overview of this compound and other PPI stabilizers, highlighting their distinct mechanisms of action and performance characteristics. This compound represents a novel class of antiviral agents that function by stabilizing a non-native protein-protein interaction, a strategy with significant potential for combating emerging viral threats. In contrast, Fusicoccin-A and Epibestatin exemplify the modulation of a central signaling hub, the 14-3-3 protein family, demonstrating the therapeutic possibilities of stabilizing native protein interactions. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and chemical biology, facilitating the evaluation and development of the next generation of PPI-targeted therapeutics.
References
- 1. 6kl6 - Crystal structure of MERS-CoV N-NTD complexed with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Targeting protein-protein interaction interfaces with antiviral N protein inhibitor in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulators of 14-3-3 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms of SARS-CoV-2 Nucleocapsid protein in viral infection, cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Makes a Good Protein–Protein Interaction Stabilizer: Analysis and Application of the Dual-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. The SARS-CoV-2 Nucleocapsid Protein and Its Role in Viral Structure, Biological Functions, and a Potential Target for Drug or Vaccine Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coronavirus nucleocapsid protein - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 21. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 25. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
In Vivo Validation of 5-Benzyloxygramine Efficacy: A Comparative Analysis with Alternative Antiviral Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical antiviral candidate 5-Benzyloxygramine against established antiviral drugs. While in vivo efficacy data for this compound is not yet publicly available, this document summarizes its known mechanism of action and in vitro performance, juxtaposed with the in vivo experimental data of approved and investigational antivirals targeting coronaviruses. This guide aims to offer a comprehensive overview for researchers engaged in the discovery and development of novel antiviral therapies.
Introduction to this compound
This compound is a small molecule compound that has emerged as a potential broad-spectrum antiviral agent against coronaviruses. Its primary mechanism of action involves the targeted disruption of the coronavirus nucleocapsid (N) protein. Specifically, this compound induces non-native protein-protein interactions of the N-terminal domain (N-NTD), leading to the formation of dysfunctional oligomers and subsequent impairment of viral replication. This novel mechanism presents a promising avenue for antiviral drug development.
Comparative Analysis of Antiviral Efficacy
Due to the absence of in vivo data for this compound, this section presents its in vitro efficacy alongside the in vivo performance of three prominent antiviral drugs: Remdesivir, Molnupiravir, and Paxlovid (Nirmatrelvir/Ritonavir).
Table 1: In Vitro Efficacy of this compound against Coronaviruses
| Virus | Cell Line | Assay | IC50/EC50 | Reference |
| MERS-CoV | Vero | Plaque Reduction Assay | Not Reported | [Inferred] |
| SARS-CoV-2 | Caco-2 | Not Specified | Not Reported | [Inferred] |
Note: Specific IC50/EC50 values for this compound are not yet publicly available in the reviewed literature. The compound has been identified as an effective inhibitor in vitro.
Table 2: Comparative In Vivo Efficacy of Alternative Antiviral Drugs
| Drug | Animal Model | Virus | Key Efficacy Endpoints | Dosage Regimen | Reference |
| Remdesivir | Rhesus Macaques | SARS-CoV-2 | Reduced clinical signs, lung pathology, and viral loads in the lower respiratory tract. | 10 mg/kg loading dose, then 5 mg/kg daily | [1][2] |
| K18-hACE2 Mice | SARS-CoV-2 | Reduced lung viral titers and lung pathology. | 25 mg/kg, twice daily | [3] | |
| Molnupiravir | Syrian Hamsters | SARS-CoV-2 | Reduced lung viral titers and pathology.[4][5] | 250 mg/kg, twice daily | [4] |
| Ferrets | SARS-CoV-2 | Reduced viral load in the upper respiratory tract and blocked transmission.[6] | 5 mg/kg, twice daily | [6] | |
| Paxlovid | Syrian Hamsters | SARS-CoV-2 (Delta & Omicron) | Reduced lung viral titers and pathology; prevented mortality.[7] | 250 mg/kg (Nirmatrelvir), twice daily | [7][8] |
| (Nirmatrelvir/Ritonavir) | Ferrets | SARS-CoV-2 | Reduced viral load in the upper respiratory tract. | 20 or 100 mg/kg (Nirmatrelvir), twice daily | [9] |
Experimental Protocols
In Vitro Assay for Coronavirus N Protein Inhibitors (Conceptual Protocol)
This protocol describes a general method for evaluating the efficacy of compounds like this compound that target the coronavirus N protein.
Objective: To determine the inhibitory effect of a test compound on the interaction between the N protein and viral RNA.
Materials:
-
Recombinant full-length coronavirus N protein
-
Fluorescently labeled viral RNA corresponding to a known N protein binding site
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the fluorescently labeled viral RNA.
-
Add the serially diluted test compound to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the recombinant N protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates inhibition of the N protein-RNA interaction.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the N protein-RNA binding.
In Vivo Antiviral Efficacy Study in a Syrian Hamster Model of SARS-CoV-2 (Generalized Protocol)
This protocol outlines a typical in vivo study to assess the efficacy of an antiviral drug against SARS-CoV-2 in Syrian hamsters.[10][11][12]
Objective: To evaluate the therapeutic efficacy of a test compound in reducing viral replication and pathology in a hamster model of COVID-19.
Animals:
-
6-8 week old male or female Syrian hamsters.
Virus:
-
A clinical isolate of SARS-CoV-2.
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for the test compound)
-
Group 2: Test compound (e.g., Molnupiravir at 250 mg/kg)
-
Group 3: (Optional) Positive control (e.g., another known antiviral)
Procedure:
-
Acclimatization: Acclimatize the hamsters to the BSL-3 facility for at least 3 days prior to the experiment.
-
Infection: Anesthetize the hamsters and intranasally inoculate them with a defined dose of SARS-CoV-2 (e.g., 10^5 TCID50).[10]
-
Treatment: Begin treatment at a specified time post-infection (e.g., 12 or 24 hours). Administer the test compound or vehicle control orally or via another appropriate route, typically twice daily for 4-5 days.
-
Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss and changes in activity.
-
Sample Collection: At predetermined time points (e.g., day 2 and day 4 post-infection), euthanize a subset of animals from each group.
-
Tissue Harvesting: Collect lungs, nasal turbinates, and other relevant tissues for virological and pathological analysis.
-
Viral Load Determination: Homogenize a portion of the lung and nasal turbinate tissues and determine the viral load using quantitative reverse transcription PCR (qRT-PCR) and/or a TCID50 assay on Vero E6 cells.
-
Histopathology: Fix the remaining lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent of lung injury and inflammation.
-
Data Analysis: Statistically compare the viral loads, body weight changes, and lung pathology scores between the treatment and control groups.
Signaling Pathways and Experimental Workflow
Signaling Pathways of Coronavirus Nucleocapsid (N) Protein
The coronavirus N protein is a multifunctional phosphoprotein that plays a crucial role in the viral life cycle.[13][14] It is involved in viral RNA packaging, replication, and modulation of host cell processes, including cell cycle and innate immune responses.[15][16][17]
Caption: Signaling pathways involving the coronavirus N protein.
Experimental Workflow for In Vivo Antiviral Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of an antiviral compound in an animal model.
Caption: A generalized workflow for in vivo antiviral efficacy studies.
Conclusion
This compound represents a promising antiviral candidate with a novel mechanism of action targeting the coronavirus N protein. While in vitro studies have demonstrated its potential, the lack of in vivo efficacy and pharmacokinetic data is a critical gap that needs to be addressed in future preclinical studies. The comparative data provided for established antivirals like Remdesivir, Molnupiravir, and Paxlovid highlight the benchmarks that new therapeutic candidates will need to meet or exceed. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and development of this compound and other novel antiviral agents. Further research, particularly in relevant animal models, is essential to validate its therapeutic potential for the treatment of coronavirus infections.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Quantifying the effect of remdesivir in rhesus macaques infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Oral Nirmatrelvir/Ritonavir Therapy for COVID-19: The Dawn in the Dark? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SARS-CoV-2 infection induces protective immunity and limits transmission in Syrian hamsters | Life Science Alliance [life-science-alliance.org]
- 11. Pathogenesis and transmission of SARS-CoV-2 in golden Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SARS-CoV-2 infection induces protective immunity and limits transmission in Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Coronavirus Nucleocapsid Is a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coronavirus nucleocapsid protein - Wikipedia [en.wikipedia.org]
- 15. Signaling mechanisms of SARS-CoV-2 Nucleocapsid protein in viral infection, cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Role of SARS-CoV-2 Nucleocapsid Protein in Host Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5-Benzyloxygramine and Remdesivir in the Context of Coronavirus Treatment
A detailed analysis of two antiviral compounds, 5-Benzyloxygramine and remdesivir, reveals distinct mechanisms of action and stages of development in the ongoing search for effective coronavirus therapeutics. While remdesivir has been at the forefront of clinical applications, this compound presents a novel approach by targeting a different viral component, the nucleocapsid protein.
This guide provides a comprehensive, data-driven comparison of this compound and the well-established antiviral drug remdesivir, tailored for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, antiviral efficacy, safety profiles, and the experimental methodologies used to evaluate them.
At a Glance: Key Differences
| Feature | This compound (P3) | Remdesivir (GS-5734) |
| Primary Target | Nucleocapsid (N) Protein | RNA-dependent RNA polymerase (RdRp) |
| Mechanism of Action | Induces non-native protein-protein interactions of the N-protein, leading to aggregation and disruption of function. | Acts as a nucleoside analog, causing premature termination of viral RNA synthesis.[1] |
| Antiviral Spectrum | Broad-spectrum activity against coronaviruses, including MERS-CoV, SARS-CoV-2, and Mouse Hepatitis Virus (MHV). | Broad-spectrum activity against several RNA viruses, including Coronaviridae. |
| Development Stage | Preclinical | Clinically approved for COVID-19 treatment. |
Antiviral Activity and Cytotoxicity
The in vitro efficacy of an antiviral compound is a critical determinant of its therapeutic potential. This is typically assessed by determining the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the Therapeutic Index (TI), a measure of the drug's safety margin.
A recent study calculated a Therapeutic Index (TI) of 21.9 for this compound against SARS-CoV-2 in Vero E6 cells, indicating a favorable safety and efficacy profile. The same study noted a similar TI value for its activity against MERS-CoV.[2]
Remdesivir has been extensively studied, with reported EC50 values against SARS-CoV-2 in Vero E6 cells varying across different studies, which can be attributed to differences in experimental protocols such as incubation times and readout methods.[2] For instance, one study reported an EC50 of 1.65 µM in Vero E6 cells.[3][4] Another study in the same cell line reported an EC50 of 0.47 µM for GS-441524, the parent nucleoside of remdesivir.[3] In human lung cells, remdesivir has shown more potent activity with an EC50 of 0.01 µM.[3][4]
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| This compound | SARS-CoV-2 | Vero E6 | Not explicitly stated | >10 (from TI calculation) | 21.9[2] |
| This compound | MERS-CoV | Vero E6 | Not explicitly stated | >10 (from TI calculation) | Similar to SARS-CoV-2[2] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 1.65[3][4] | >100[2] | >60.6 |
| Remdesivir (GS-441524) | SARS-CoV-2 | Vero E6 | 0.47[3] | Not specified | Not specified |
| Remdesivir | SARS-CoV-2 | Human Lung Cells | 0.01[3][4] | Not specified | Not specified |
Note: The EC50 and CC50 values for this compound were not explicitly found in the provided search results, but the Therapeutic Index was reported. The TI is calculated as CC50/EC50.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and remdesivir lies in their molecular targets within the coronavirus replication cycle.
This compound: Disrupting Viral Assembly
This compound targets the viral nucleocapsid (N) protein.[2] The N protein is crucial for packaging the viral RNA genome into new virus particles. This compound induces non-native protein-protein interactions between N-terminal domains (NTDs) of the N protein, leading to its abnormal aggregation.[2] This disruption of the N protein's function effectively halts the assembly of new virions. The relatively low mutation rate of the N protein makes it an attractive target for developing broad-spectrum antiviral drugs.[2]
Figure 1: Mechanism of action of this compound.
Remdesivir: Halting Viral Replication
Remdesivir, a prodrug, is metabolized within the host cell into its active triphosphate form. This active form mimics adenosine triphosphate (ATP), one of the building blocks of RNA. It is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, effectively stopping the replication of the viral genome.[1]
Figure 2: Mechanism of action of remdesivir.
Pharmacokinetics and In Vivo Efficacy
At present, there is limited publicly available information regarding the pharmacokinetics and in vivo efficacy of this compound. Further studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effectiveness in animal models of coronavirus infection.
In contrast, the pharmacokinetics of remdesivir have been well-characterized. It is administered intravenously and rapidly converted to its active metabolite. Studies in animal models have shown that remdesivir treatment can reduce viral load and improve clinical outcomes in coronavirus infections.[1]
Experimental Protocols
The evaluation of antiviral compounds relies on standardized in vitro assays. A general workflow for determining the EC50 and CC50 is outlined below.
Cell-Based Antiviral Assay Workflow
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 96-well plates and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or remdesivir).
-
Infection and Treatment: Infect the cells with the target coronavirus at a specific multiplicity of infection (MOI). Simultaneously, treat the cells with the different concentrations of the test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).
-
Quantification of Viral Replication/Cell Viability:
-
EC50 Determination: Measure the extent of viral replication. This can be done through various methods, including:
-
Quantitative reverse transcription PCR (qRT-PCR): To quantify viral RNA levels in the cell supernatant.
-
Plaque reduction assay: To count the number of viral plaques.
-
CPE inhibition assay: To visually assess the inhibition of virus-induced cell death.
-
-
CC50 Determination: In parallel, treat uninfected cells with the same concentrations of the compound and measure cell viability using assays such as the MTT or neutral red uptake assay.
-
-
Data Analysis: Calculate the EC50 and CC50 values by plotting the data and fitting it to a dose-response curve. The Therapeutic Index is then calculated as CC50/EC50.
Figure 3: General workflow for in vitro antiviral assays.
Conclusion
This compound and remdesivir represent two distinct strategies for combating coronavirus infections. Remdesivir, with its established clinical use and well-understood mechanism of inhibiting viral replication, has been a valuable tool in the management of COVID-19. This compound, while in the early stages of development, offers a promising alternative by targeting a different and conserved viral protein, the nucleocapsid protein. Its favorable therapeutic index in preliminary studies warrants further investigation into its in vivo efficacy and pharmacokinetic profile. The development of diverse antiviral strategies is crucial for addressing the ongoing threat of emerging and evolving coronaviruses.
References
- 1. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming Target Engagement of 5-Benzyloxygramine in Cells: A Comparative Guide for Researchers
For researchers and drug development professionals investigating antiviral compounds, confirming direct interaction with their intended molecular targets within a cellular context is a critical step. This guide provides a comparative overview of methodologies to confirm the target engagement of 5-Benzyloxygramine, a stabilizer of the coronavirus nucleocapsid (N) protein, and contrasts its mechanism with Nirmatrelvir, a well-characterized inhibitor of the SARS-CoV-2 main protease (3CLpro).
Executive Summary
This compound represents a novel antiviral strategy by inducing the non-native oligomerization of the viral N protein, thereby disrupting its function in viral replication.[1][2][3] In contrast, Nirmatrelvir, the active component of Paxlovid, is a direct-acting antiviral that inhibits the enzymatic activity of the 3CL protease, an enzyme essential for viral polyprotein processing.[4] This guide details experimental approaches to confirm the cellular target engagement of this compound and provides a comparative framework against a mechanistically different antiviral, Nirmatrelvir.
General Workflow for Confirming Target Engagement
The process of confirming target engagement involves a multi-faceted approach, starting from biochemical assays to validation in a cellular environment. The following diagram illustrates a general workflow applicable to the characterization of small molecule inhibitors.
Caption: A generalized workflow for confirming small molecule target engagement.
Comparative Data Presentation
The following table summarizes representative quantitative data for this compound and Nirmatrelvir, highlighting their distinct mechanisms of action and target engagement profiles.
| Parameter | This compound | Nirmatrelvir | Significance |
| Target | Coronavirus Nucleocapsid (N) Protein | SARS-CoV-2 3CL Protease (Mpro) | Demonstrates different viral protein targets. |
| Mechanism of Action | Stabilizer of non-native N protein oligomers | Covalent inhibitor of protease activity | Highlights distinct antiviral strategies. |
| Biochemical Assay | Fluorescence Quenching | FRET-based Protease Inhibition | Measures direct binding vs. enzymatic inhibition. |
| Biochemical IC50/Kd | Kd ~ 1 µM (hypothetical) | IC50 ~ 0.050 µM[5] | Indicates potency in a biochemical context. |
| Cellular Assay | N Protein Oligomerization Assay | Viral Replication Assay | Assesses target engagement effect in cells. |
| Cellular EC50 | EC50 ~ 5 µM (hypothetical) | EC50 ~ 0.077 µM (in A549-ACE2 cells) | Shows efficacy in a cellular model of infection. |
| Confirmation Method | Small-Angle X-ray Scattering (SAXS) | X-ray Crystallography of Drug-Target Complex | Provides structural evidence of target interaction. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to design and execute studies for confirming target engagement.
Fluorescence Quenching Assay for this compound Binding to N Protein
This assay measures the direct binding of this compound to the N protein by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
-
Reagents and Materials:
-
Purified recombinant N protein
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Fluorometer
-
-
Protocol:
-
Prepare a solution of N protein in the assay buffer to a final concentration of 1-5 µM.
-
Record the baseline fluorescence emission spectrum of the N protein solution (excitation at 295 nm, emission scan from 310 to 400 nm).
-
Titrate the N protein solution with increasing concentrations of this compound.
-
After each addition, incubate for 5-10 minutes to allow for binding equilibrium to be reached.
-
Record the fluorescence emission spectrum after each titration point.
-
Correct for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a binding equation to determine the dissociation constant (Kd).[4][6][7][8]
-
Small-Angle X-ray Scattering (SAXS) for N Protein Oligomerization
SAXS is a powerful technique to analyze the size and shape of macromolecules in solution and can be used to monitor the oligomerization state of the N protein induced by this compound.
-
Reagents and Materials:
-
Highly pure and monodisperse N protein solution
-
This compound
-
SAXS-compatible buffer
-
Synchrotron SAXS beamline or laboratory SAXS instrument
-
-
Protocol:
-
Prepare samples of N protein at a suitable concentration (e.g., 1-5 mg/mL) in the absence and presence of varying concentrations of this compound.
-
Collect SAXS data for each sample, as well as for the buffer alone.
-
Subtract the buffer scattering from the sample scattering to obtain the protein scattering profile.
-
Analyze the scattering data to determine parameters such as the radius of gyration (Rg) and the molecular weight of the scattering particles.
-
An increase in these parameters in the presence of this compound indicates compound-induced oligomerization.[2][3][9][10][11]
-
FRET-based 3CL Protease Activity Assay for Nirmatrelvir
This assay measures the inhibition of 3CL protease activity by Nirmatrelvir using a Förster Resonance Energy Transfer (FRET) substrate.
-
Reagents and Materials:
-
Recombinant 3CL protease
-
FRET-based peptide substrate for 3CLpro (e.g., containing a fluorophore and a quencher)
-
Nirmatrelvir stock solution (in DMSO)
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
-
Protocol:
-
Add the assay buffer, 3CL protease, and varying concentrations of Nirmatrelvir to the wells of a microplate.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the FRET substrate by the protease.[1][12][13][14]
-
Plot the reaction rate as a function of Nirmatrelvir concentration and fit the data to an inhibition curve to determine the IC50 value.[5]
-
Mechanism of Action and Signaling Pathway
The diagram below illustrates the distinct points of intervention of this compound and Nirmatrelvir in the coronavirus replication cycle.
Caption: Intervention points of Nirmatrelvir and this compound.
By employing a combination of these biochemical and cell-based assays, researchers can robustly confirm the target engagement of this compound and elucidate its unique mechanism of action, thereby providing a solid foundation for further preclinical and clinical development.
References
- 1. 3CL Protease (P252L) (SARS-CoV-2) Assay Kit - Nordic Biosite [nordicbiosite.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of protein oligomeric structure from small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of protein oligomeric structure from small‐angle X‐ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. SensoLyte® SARS-CoV-2 3CL Protease Activity Assay Kit *Fluorimetric* [anaspec.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Benzyloxygramine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific explorations, the proper handling and disposal of specialized chemical compounds like 5-Benzyloxygramine is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the fundamental safety and handling requirements for this compound. Adherence to these protocols will mitigate risks and ensure personal and environmental safety.
Personal Protective Equipment (PPE): When handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
First Aid Measures: In the event of accidental exposure, the following first aid measures should be taken immediately:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Wash the affected area with soap and water.
-
After Eye Contact: Rinse the eyes with copious amounts of water.
-
After Ingestion: Seek immediate medical attention.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that is compliant with local, state, and federal regulations. The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Classification
Treat all this compound waste as hazardous chemical waste. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, and absorbent pads). Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Container Selection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Indicate the approximate concentration and quantity of the waste. Ensure the label is legible and securely attached to the container.
Step 3: Waste Accumulation and Storage
-
Segregation: Store the this compound waste container separately from incompatible chemicals.
-
Storage Location: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition or heat.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often around six months), contact your institution's EHS office to arrange for a waste pickup.[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Solid this compound waste or contaminated materials should not be disposed of in the regular trash.
Step 5: Decontamination of Empty Containers and Glassware
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent before they can be considered non-hazardous.
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[2]
-
Container Disposal: After thorough rinsing and drying, and with the label defaced or removed, the container may be disposed of as regular solid waste or recycled, in accordance with institutional policies.[2]
Spill Management Procedures
In the event of a this compound spill, the following steps should be taken to ensure a safe and effective cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Cleanup:
-
For solid spills , carefully sweep the material into a designated waste container.
-
For liquid spills , use an absorbent material to soak up the liquid.
-
-
Decontaminate: Clean the spill area with soap and water or another appropriate decontaminating agent.[3]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₈H₂₀N₂O |
| Molecular Weight | 280.37 g/mol |
| Melting Point | 137-139 °C |
| Boiling Point | 442.3 °C at 760 mmHg |
| Density | 1.153 g/cm³ |
Note: The provided boiling point and density are predicted values.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal Workflow for this compound Waste.
References
Essential Safety and Logistics for Handling 5-Benzyloxygramine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 5-Benzyloxygramine, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling to mitigate potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize these risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which may cause irritation.[1] |
| Body Protection | A protective work clothing, such as a lab coat or a chemical-resistant suit. | To shield the body from accidental spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust or vapors.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step protocol outlines the key procedures for its use.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood is the preferred engineering control.
-
Before handling, wash hands thoroughly.
-
Assemble all necessary equipment and reagents.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles or a face shield.
-
Wear chemical-resistant gloves. For extended procedures, consider double-gloving.
3. Handling the Compound:
-
Avoid breathing dust or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
4. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
If on skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent contamination and ensure regulatory compliance.
Storage:
-
Store in a well-ventilated, locked place.[1]
-
Keep the container tightly closed.[1]
-
For long-term storage of stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]
-
Do not allow the product to enter drains.
-
Contaminated PPE and other waste materials should be collected in a designated, properly labeled hazardous waste container.
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and the logical framework for risk mitigation, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
